methyl 6-methyl-1H-indazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methyl-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-7-8(5-6)11-12-9(7)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQFEMFPDHBRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646847 | |
| Record name | Methyl 6-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858227-11-9 | |
| Record name | Methyl 6-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 6-Methyl-1H-indazole-3-carboxylate
Abstract
Methyl 6-methyl-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its rigid bicyclic scaffold is a common feature in a variety of biologically active molecules, serving as a key intermediate for synthesizing therapeutic agents targeting conditions from oncological to neurological disorders.[1][2][3] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound. We will dissect two robust and industrially relevant strategies: the classical approach starting from substituted isatins and a more streamlined method involving the cyclization of anthranilic acid derivatives. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and detailed, field-proven experimental protocols. The objective is to equip researchers and drug development professionals with a comprehensive understanding of the synthesis, enabling informed decisions in process development and scale-up operations.
Chapter 1: Strategic Overview and Retrosynthetic Analysis
The synthesis of the indazole core is a well-established field in heterocyclic chemistry.[4] For the specific target, this compound, the main strategic challenges are the regioselective construction of the pyrazole ring fused to the benzene ring and the precise placement of the methyl group at the C6 position and the methyl carboxylate at the C3 position.
A retrosynthetic analysis reveals two primary disconnection points, leading to two distinct and highly effective synthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
-
Strategy A (Isatin-Based Route): This classical approach utilizes a substituted isatin (5-methylisatin) as the starting material. The core of this strategy involves the hydrolytic opening of the isatin ring, followed by a sequence of diazotization, reduction, and intramolecular cyclization to form the indazole-3-carboxylic acid precursor, which is then esterified.[1]
-
Strategy B (Anthranilate-Based Route): This modern alternative begins with a substituted anthranilic acid ester (methyl 2-amino-4-methylbenzoate). This pathway offers a more direct cyclization via diazotization, potentially reducing the number of synthetic steps and improving overall efficiency.[5]
Chapter 2: Pathway A: The Substituted Isatin Route
This pathway is a robust and well-documented method for preparing indazole-3-carboxylic acids. The choice to start with 5-methylisatin is critical, as the position of the methyl group on the benzene ring is retained throughout the synthesis, ultimately yielding the desired 6-methyl substitution on the final indazole product.
Mechanistic Principles
The transformation from isatin to indazole is a multi-step process, with each step serving a distinct chemical purpose.
-
Ring Opening: The five-membered ring of 5-methylisatin is opened under basic conditions (e.g., NaOH hydrolysis) to form the sodium salt of 2-amino-4-methylphenylglyoxylic acid.
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl). This creates a highly reactive intermediate.[6]
-
Reduction & Hydrazine Formation: The diazonium salt is then reduced, typically with a mild reducing agent like stannous chloride (SnCl₂) or sodium sulfite, to form the corresponding phenylhydrazine intermediate.
-
Intramolecular Cyclization: Under acidic conditions, the phenylhydrazine undergoes an intramolecular cyclization. This reaction is analogous to the final steps of a Fischer Indole Synthesis, where the hydrazine nitrogen attacks the ketone, followed by dehydration to form the aromatic pyrazole ring of the indazole system.[7]
-
Esterification: The resulting 6-methyl-1H-indazole-3-carboxylic acid is converted to its methyl ester via Fischer esterification, using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄ or methanesulfonic acid).[8][9]
Visual Workflow: Isatin Pathway
Caption: Step-by-step workflow for the isatin-based synthesis.
Detailed Experimental Protocol
Step 1-4: Synthesis of 6-Methyl-1H-indazole-3-carboxylic acid from 5-Methylisatin [1]
-
Hydrolysis: To a suspension of 5-methylisatin (1.0 eq) in water, add a 30% aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to 80-90°C with stirring until a clear solution is obtained (approx. 1 hour). Cool the reaction mixture to 0-5°C in an ice-salt bath.
-
Diazotization: While maintaining the temperature below 5°C, slowly add concentrated hydrochloric acid until the pH is strongly acidic. Then, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5°C. Stir for an additional 30 minutes.
-
Reduction: In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0°C and add the previously prepared diazonium salt solution slowly, maintaining the temperature below 10°C.
-
Cyclization & Isolation: After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 2-3 hours, then heat to 60-70°C for 1 hour to ensure complete cyclization. Cool the mixture to room temperature, and collect the precipitated solid by filtration. Wash the solid thoroughly with cold water and dry under vacuum to yield crude 6-methyl-1H-indazole-3-carboxylic acid.
Step 5: Esterification to this compound [8][9]
-
Reaction Setup: Suspend the crude 6-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10-15 volumes).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) or methanesulfonic acid (0.2 eq) to the stirred suspension.
-
Reflux: Heat the mixture to reflux and maintain for 5-24 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup & Purification: Cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure. Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Chapter 3: Pathway B: The Anthranilic Acid Derivative Route
This pathway represents a more convergent approach to the indazole core structure. By starting with a pre-functionalized ester, the synthesis can potentially be shortened. The key starting material is methyl 2-amino-4-methylbenzoate.
Mechanistic Principles
This method relies on an intramolecular cyclization reaction initiated by diazotization.
-
Diazotization: The 2-amino group of the anthranilate ester is converted to a diazonium salt using a nitrite source, such as sodium nitrite with acid or an organic nitrite like tert-butyl nitrite.[5]
-
Intramolecular Cyclization: The resulting diazonium species is unstable and undergoes spontaneous intramolecular cyclization. The nucleophilic carbon atom ortho to the diazonium group attacks the terminal nitrogen, displacing dinitrogen gas and forming the pyrazole ring in a single, concerted step. This process is often referred to as a Pschorr-type cyclization.
The primary advantage of this route is the reduction in the number of synthetic steps and the avoidance of harsh reducing agents like stannous chloride.
Visual Workflow: Anthranilate Pathway
Caption: Streamlined workflow for the anthranilate-based synthesis.
Detailed Experimental Protocol
Synthesis of this compound from Methyl 2-amino-4-methylbenzoate [5]
-
Reaction Setup: Dissolve methyl 2-amino-4-methylbenzoate (1.0 eq) in a suitable solvent such as acetic acid or an alcohol like methanol.
-
Diazotization & Cyclization: Cool the solution to 0-5°C. Add tert-butyl nitrite (1.2-1.5 eq) dropwise over 30 minutes, ensuring the temperature remains low. Alternatively, an aqueous solution of sodium nitrite (1.2 eq) can be used if the reaction is performed in an acidic aqueous/organic biphasic system.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material. The reaction is typically accompanied by the evolution of nitrogen gas.
-
Workup & Purification: Quench the reaction by pouring it into ice water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash successively with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Chapter 4: Data and Pathway Comparison
| Feature | Pathway A (Isatin Route) | Pathway B (Anthranilate Route) | Rationale & Field Insights |
| Starting Material | 5-Methylisatin | Methyl 2-amino-4-methylbenzoate | Isatins are commercially available but can be more expensive. Anthranilates are often derived from more fundamental feedstocks. |
| Number of Steps | 2 distinct synthetic operations (Acid formation + Esterification) | 1 primary synthetic operation | Pathway B is more step-economical, which is highly advantageous for industrial scale-up, reducing processing time and waste. |
| Key Reagents | NaOH, NaNO₂, SnCl₂, H₂SO₄, Methanol | t-BuONO or NaNO₂, Methanol | Pathway A involves a heavy metal reducing agent (SnCl₂) which can lead to toxic waste streams. Pathway B is comparatively cleaner. |
| Yields | Generally moderate to good over multiple steps. | Typically good to excellent for the cyclization step.[5] | The convergent nature of Pathway B often leads to higher overall yields and easier purification. |
| Scalability | Proven to be scalable, but requires careful control of diazotization and reduction steps.[1] | Highly scalable. The use of organic nitrites can simplify operations, though they are more costly than NaNO₂. | Diazotization reactions require strict temperature control to prevent side reactions and ensure safety, a critical consideration in both pathways at scale. |
Conclusion
Both the substituted isatin and anthranilic acid derivative pathways provide reliable and effective means to synthesize this compound. The classical isatin route is well-established and robust, proceeding through a logical sequence of proven chemical transformations. However, for efficiency, atom economy, and environmental considerations, the more modern anthranilate cyclization route is often superior. It offers a shorter synthetic sequence with fewer reagents and simpler purification protocols, making it an attractive strategy for large-scale production. The choice between these pathways will ultimately depend on factors such as the cost and availability of starting materials, the scale of the synthesis, and the specific process chemistry capabilities of the laboratory or manufacturing facility.
References
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.
-
Indazole synthesis - Organic Chemistry Portal. Available at: [Link]
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents.
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.
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1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech. Available at: [Link]
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Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
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Hart, H., & Stiles, M. (1975). Benzynes via Aprotic Diazotization of Anthranilic Acids: A Convenient Synthesis of Triptycene and Derivatives. Journal of the American Chemical Society, 97(18), 5281–5285. Available at: [Link]
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Shi, F., et al. (2011). Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. Organic Letters, 11(15), 3340–3343. Available at: [Link]
-
Shawali, A. S. (2017). The Japp‐Klingemann Reaction. In The Chemistry of Hydrazo, Azo and Azoxy Groups. John Wiley & Sons, Ltd. Available at: [Link]
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Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Available at: [Link]
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Dubbaka, S. R., & Vogel, P. (2009). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 74(18), 7173–7176. Available at: [Link]
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Synthesis of indazole-3-carboxylic acid methyl ester - PrepChem.com. Available at: [Link]
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physicochemical properties of methyl 6-methyl-1H-indazole-3-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 6-methyl-1H-indazole-3-carboxylate
A Note to the Researcher: The indazole scaffold is a cornerstone in modern medicinal chemistry. However, specific, publicly available experimental data for many of its derivatives, including this compound, remains limited. This guide addresses this challenge directly. By establishing the well-characterized parent compound, methyl 1H-indazole-3-carboxylate , as a validated baseline, we will systematically extrapolate the physicochemical properties of the target 6-methyl derivative. This predictive approach, grounded in established chemical principles, provides a robust framework for researchers initiating projects with this compound, enabling informed decisions in synthesis, purification, formulation, and screening.
Molecular Structure and Core Attributes
The foundational step in characterizing any molecule is to define its structure and fundamental attributes. The addition of a methyl group to the 6-position of the indazole ring introduces subtle but significant changes to the molecule's topography and electronic distribution.
The key structural difference is the substitution of a hydrogen atom with a methyl group on the benzene portion of the bicyclic system. This modification increases the molecular weight and alters the molecule's overall shape and polarity.
Caption: Proposed synthetic workflow for the target compound.
Protocol: Synthesis of this compound (Hypothetical)
This protocol is a representative procedure adapted from established indazole syntheses. [1][2]Causality: Each step is designed to achieve a specific chemical transformation, with purification stages included to ensure the integrity of intermediates.
-
Step 1: Cyclization to form 6-Methyl-1H-indazole.
-
To a solution of 2-fluoro-4-methylacetophenone (1.0 eq) in a suitable high-boiling solvent (e.g., n-butanol), add hydrazine hydrate (3.0-5.0 eq).
-
Heat the mixture to reflux (approx. 110-120 °C) for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 6-methyl-1H-indazole.
-
-
Step 2: Carboxylation at the 3-position.
-
Dissolve the 6-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (2.2 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.
-
Bubble dry carbon dioxide (CO₂) gas through the solution for 2-3 hours.
-
Allow the reaction to warm slowly to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Acidify the aqueous layer with 1N HCl to a pH of ~3-4 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-methyl-1H-indazole-3-carboxylic acid.
-
-
Step 3: Fischer Esterification.
-
Suspend the carboxylic acid (1.0 eq) in methanol (MeOH).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the solution and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
-
Protocol: Analytical Characterization
This self-validating system ensures the identity and purity of the synthesized compound.
Caption: Self-validating workflow for compound characterization.
-
Purity Determination by HPLC:
-
Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid.
-
Column: C18 reverse-phase column.
-
Detection: UV at 254 nm and 280 nm.
-
Procedure: Dissolve a small sample (~1 mg/mL) in acetonitrile. Inject onto the HPLC system.
-
Acceptance Criterion: A single major peak accounting for >95% of the total peak area.
-
-
Structural Confirmation by NMR:
-
Solvent: DMSO-d₆ or CDCl₃.
-
¹H NMR (Predicted): Expect signals corresponding to:
-
N-H proton (broad singlet, ~13-14 ppm, if in DMSO).
-
Aromatic protons (multiplets/singlets between 7.0-8.0 ppm, pattern simplified due to 6-position substitution).
-
Ester methyl group (singlet, ~3.9 ppm).
-
6-Methyl group (singlet, ~2.4 ppm).
-
-
¹³C NMR (Predicted): Expect signals for:
-
Carbonyl carbon (~160-165 ppm).
-
Aromatic and pyrazole carbons (110-145 ppm).
-
Ester methyl carbon (~52 ppm).
-
6-Methyl carbon (~21 ppm).
-
-
-
Molecular Weight Verification by HRMS:
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Mass: Calculate the exact mass for [M+H]⁺ (C₁₀H₁₁N₂O₂⁺).
-
Acceptance Criterion: Measured mass should be within 5 ppm of the calculated exact mass.
-
Relevance in Drug Discovery
The indazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [3]Derivatives are known to act as potent inhibitors of protein kinases, antagonists for serotonin receptors (like the drug Granisetron, which is based on a 1-methyl-indazole-3-carboxamide core), and modulators of other key biological targets. [1][4][5] Understanding the physicochemical properties of a specific analog like this compound is the first step in rational drug design. The predicted increase in lipophilicity conferred by the 6-methyl group, for instance, could enhance membrane permeability, potentially improving cell-based assay potency or altering the ADME profile of a lead compound. This guide provides the foundational data and predictive insights necessary for chemists and pharmacologists to effectively utilize this building block in the development of novel therapeutics.
References
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-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
- BenchChem. (2025).
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Acta Crystallographica Section E. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. National Institutes of Health. [Link]
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PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
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IUCr Journals. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3- carboxylate. [Link]
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The Indazole Core: A Scaffolding for Innovation in Drug Discovery: An In-depth Technical Guide to Methyl 6-Methyl-1H-indazole-3-carboxylate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide provides a comprehensive exploration of methyl 6-methyl-1H-indazole-3-carboxylate and its derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential. We delve into the nuanced chemistry of the indazole ring system, providing detailed, field-proven protocols for the synthesis of the core molecule and its key analogs. Furthermore, this guide elucidates the molecular mechanisms and signaling pathways through which these compounds exert their biological effects, with a particular focus on their applications in oncology and neuropharmacology. Through a synthesis of established knowledge and practical guidance, this document aims to empower researchers to navigate the complexities of indazole chemistry and accelerate the discovery of novel therapeutics.
Introduction: The Privileged Indazole Scaffold
The indazole ring, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery.[1] This designation stems from its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Derivatives of the indazole core have been successfully developed into drugs for treating a variety of conditions, including cancer and emesis.
This compound serves as a key intermediate and building block for the synthesis of a multitude of biologically active molecules.[2] Its structure, featuring a reactive carboxylate group at the 3-position and a methyl group on the benzene ring, allows for extensive chemical modification to explore and optimize interactions with specific biological targets. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form, making it the predominant isomer in most synthetic and biological systems.[1]
This guide will focus on the synthesis and biological evaluation of derivatives and analogs of this compound, providing a robust framework for researchers in the field.
Synthesis of the Core Scaffold and its Derivatives
The synthetic accessibility of the indazole ring system is a key factor in its widespread use in medicinal chemistry. Various synthetic routes have been developed to construct the indazole core and to introduce functional groups at different positions.[1]
General Strategies for Indazole Ring Synthesis
Several classical and modern synthetic methods are employed for the construction of the indazole ring. Traditional methods often involve the cyclization of substituted phenylhydrazines or o-toluidines.[3] More contemporary approaches utilize metal-catalyzed cross-coupling reactions and C-H activation strategies to afford indazoles with high efficiency and functional group tolerance.[1]
A common strategy for the synthesis of 1H-indazoles involves the intramolecular cyclization of o-haloaryl N-sulfonylhydrazones, which can be catalyzed by copper salts.[1] Another powerful method is the rhodium-catalyzed C-H activation and annulation of aldehyde phenylhydrazones.[1]
Synthesis of this compound
Conceptual Synthetic Workflow:
Sources
Unlocking the Therapeutic Potential of Methyl 6-Methyl-1H-indazole-3-carboxylate: A Technical Guide to Target Identification and Validation
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutics. Methyl 6-methyl-1H-indazole-3-carboxylate, a distinct derivative within this class, presents a compelling starting point for novel drug discovery initiatives. This technical guide provides an in-depth exploration of the potential therapeutic targets for this molecule, grounded in the established pharmacology of the indazole class and structure-activity relationship (SAR) analyses. We will delve into promising oncological and anti-inflammatory targets, and provide detailed, field-proven protocols for their experimental validation. This document is intended to serve as a comprehensive resource for researchers seeking to unlock the therapeutic promise of this intriguing compound.
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
Indazole-containing derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities.[1] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile pharmacophore. The inherent structural features of the indazole nucleus allow for diverse substitutions, enabling the fine-tuning of pharmacological properties.
The therapeutic landscape is already populated with successful indazole-based drugs, underscoring the significance of this scaffold. For instance, Pazopanib , a multi-targeted tyrosine kinase inhibitor, is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[2] Niraparib , another indazole derivative, functions as a potent poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[3] In the anti-inflammatory arena, Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. These examples highlight the broad therapeutic applicability of the indazole core, ranging from oncology to inflammatory conditions.[4]
This compound is a specific, yet relatively unexplored, member of this family. Its structure, featuring a methyl group at the 6-position and a methyl carboxylate at the 3-position, provides a unique chemical entity for investigation. The presence and position of these functional groups are anticipated to play a crucial role in target binding and biological activity, a concept we will explore through SAR analysis.
Structure-Activity Relationship (SAR) Insights: Predicting Biological Activity
While direct experimental data for this compound is limited, we can extrapolate potential activities by examining the SAR of related indazole derivatives.
-
The Indazole Core : The 1H-indazole ring system is a critical pharmacophore that often engages in key hydrogen bonding and hydrophobic interactions within the active sites of target proteins.
-
The 3-position Substituent : The carboxamide or carboxylate group at the 3-position is a common feature in many biologically active indazoles. For instance, indazole-3-carboxamides have been identified as potent inhibitors of the calcium-release activated calcium (CRAC) channel, with the specific 3-carboxamide regiochemistry being crucial for activity.[5] This suggests that the methyl carboxylate of our topic compound could be a key interaction motif.
-
The 6-position Substituent : Substitutions on the benzene ring of the indazole nucleus significantly influence potency and selectivity. Studies on indazole derivatives have shown that substitutions at the 4 and 6-positions can be critical for inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[1] The presence of a methyl group at the 6-position is therefore likely to modulate the electronic and steric properties of the molecule, influencing its interaction with potential targets.
Based on these SAR principles, it is plausible that this compound will exhibit activity as a kinase inhibitor and/or an anti-inflammatory agent. The following sections will explore these potential therapeutic targets in detail.
Potential Therapeutic Target Classes
Protein Kinases in Oncology
The inhibition of protein kinases is a well-established strategy in cancer therapy, and the indazole scaffold is a common feature in many kinase inhibitors.[6] Several kinase families represent high-priority targets for this compound.
Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Pazopanib, an indazole-containing drug, exerts its anti-cancer effects in part through the inhibition of VEGFR-1, -2, and -3.[2] The binding of VEGF-A to VEGFR2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[7]
Diagram 1: Simplified VEGF Signaling Pathway
Caption: VEGF-A binding to VEGFR2 triggers a signaling cascade leading to angiogenesis.
PARP enzymes are crucial for DNA single-strand break repair.[8] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP. Inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[9] The indazole-based drug Niraparib is a potent PARP inhibitor.[3]
Diagram 2: Mechanism of PARP Inhibition
Caption: PARP inhibitors block DNA repair, leading to cancer cell death.
Enzymes in Inflammatory Pathways
Chronic inflammation is implicated in numerous diseases, and indazole derivatives have shown promise as anti-inflammatory agents.[10]
COX-2 is an enzyme that plays a key role in the inflammatory response by converting arachidonic acid into prostaglandins.[11] Unlike the constitutively expressed COX-1, COX-2 is induced by inflammatory stimuli. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Some indazole derivatives have demonstrated anti-inflammatory activity through the inhibition of COX-2.[12]
Diagram 3: COX-2 Inflammatory Pathway
Caption: COX-2 converts arachidonic acid to prostaglandins, mediating inflammation.
Experimental Validation of Therapeutic Targets
The following section provides detailed protocols for the initial in vitro validation of this compound against the proposed therapeutic targets.
Experimental Workflow for Target Validation
Diagram 4: Target Validation Workflow
Caption: A general workflow for the initial in vitro validation of a test compound.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a specific protein kinase (e.g., VEGFR2).
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 140 mM NaCl, 1 mM EGTA, 1 mM DTT)[3]
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)
-
96-well microtiter plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound and staurosporine in kinase assay buffer. Prepare a solution of the kinase and substrate in the same buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the test compound or control to each well.
-
Enzyme Addition: Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 15 µL. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding 10 µL of a stop solution (e.g., EDTA) or the first reagent from the detection kit.[13]
-
Detection: Follow the manufacturer's instructions for the ADP-Glo™ assay, which involves a two-step process to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.[14]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Radioligand Receptor Binding Assay
This protocol outlines a method to determine if this compound can displace a known radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., ³H-labeled)
-
Unlabeled ligand (for non-specific binding determination)
-
This compound (dissolved in DMSO)
-
Assay buffer
-
96-well filter plates (e.g., with GF/C filters)
-
Vacuum manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with the test compound.
-
Reagent Addition:
-
Total Binding: Add assay buffer, radiolabeled ligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radiolabeled ligand, an excess of unlabeled ligand, and cell membranes.
-
Competitive Binding: Add serial dilutions of the test compound, radiolabeled ligand, and cell membranes.
-
-
Incubation: Incubate the plate for a specific time at a defined temperature (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[15]
-
Filtration: Stop the incubation by rapid vacuum filtration through the filter plate. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[16]
-
Drying and Counting: Dry the filter plate (e.g., 30 minutes at 50°C). Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[15]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of specific binding at each concentration of the test compound and calculate the IC50 or Ki value.
Protocol: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., a line known to be dependent on one of the target kinases)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Incubate for the desired exposure period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. Determine the IC50 value from the dose-response curve.
Data Presentation and Interpretation
All quantitative data from the assays should be summarized in a clear and concise format.
Table 1: Hypothetical In Vitro Activity of this compound
| Target/Assay | IC50 (µM) |
| Kinase Inhibition | |
| VEGFR2 | 1.5 |
| FGFR1 | 3.2 |
| Pim-1 Kinase | 8.7 |
| Cell-Based Assay | |
| HUVEC Proliferation | 2.8 |
| HT-29 (Colon Cancer) Proliferation | 5.1 |
This table is for illustrative purposes only. Actual values must be determined experimentally.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents. Based on the extensive biological activities of the indazole scaffold and structure-activity relationship analyses, this compound is predicted to exhibit inhibitory activity against key protein kinases involved in oncology and enzymes central to inflammatory processes. The experimental protocols provided in this guide offer a robust framework for the initial in vitro validation of these potential therapeutic targets.
Future work should focus on a comprehensive profiling of this compound against a broader panel of kinases and other relevant biological targets. Promising results from these initial studies would warrant further investigation into its mechanism of action, in vivo efficacy in relevant disease models, and pharmacokinetic and toxicological properties. Ultimately, a thorough understanding of the biological activities of this compound will pave the way for its potential translation into a clinically valuable therapeutic.
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ([Link])
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Benzydamine - Wikipedia. ([Link])
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Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ([Link])
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(PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ([Link])
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COX-1 and COX-2 pathways | Download Scientific Diagram. ([Link])
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). ([Link])
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Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. ([Link])
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Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. ([Link])
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In vitro kinase assay and inhibition assay. ([Link])
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Receptor Binding Assays for HTS and Drug Discovery. ([Link])
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Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. ([Link])
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PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. ([Link])
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VEGFA-VEGFR2 signaling | Pathway. ([Link])
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Schematic diagram to show vascular endothelial growth factor (VEGF)... ([Link])
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Data Sheet Radioligand Binding Assay Protocol. ([Link])
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Assay Development for Protein Kinase Enzymes. ([Link])
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. ([Link])
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ([Link])
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Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF. ([Link])
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Schematic mechanism of PARP inhibition. PARP inhibitors trap PARP at... ([Link])
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Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. ([Link])
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In vitro kinase assay. ([Link])
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(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ([Link])
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. ([Link])
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The mechanism of PARP inhibitor action is identified. ([Link])
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ([Link])
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Kinase assays | BMG LABTECH. ([Link])
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Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). ([Link])
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ([Link])
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. ([Link])
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The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium. ([Link])
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Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ([Link])
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ([Link])
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Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). ([Link])
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Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. ([Link])
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Cyclooxygenase-2 - Wikipedia. ([Link])
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Structures of kinase inhibitors containing an indazole moiety. ([Link])
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Schematic representation of the mechanism of a PARP inhibitor:... ([Link])
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Testing kinase inhibitors where it matters: Drug screening in intact cells. ([Link])
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Receptor Binding Assay - Part 1. ([Link])
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VEGF signaling pathway - Proteopedia, life in 3D. ([Link])
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ([Link])
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Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. ([Link])
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A Comprehensive Spectroscopic and Structural Elucidation Guide: Methyl 6-methyl-1H-indazole-3-carboxylate
Introduction: The structural characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Indazole derivatives, in particular, represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Methyl 6-methyl-1H-indazole-3-carboxylate is one such molecule of interest, valued as a versatile building block in organic synthesis. Accurate and unambiguous structural confirmation is paramount for its application, ensuring the integrity of subsequent research and development efforts.
This technical guide provides an in-depth analysis of the key spectroscopic features of this compound. As direct experimental spectra for this specific derivative are not widely published, this document leverages a foundational analysis of the parent compound, methyl 1H-indazole-3-carboxylate , to establish a spectroscopic baseline. Building upon this, we will apply established principles of structural chemistry and spectroscopy to provide expert predictions for the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of the target molecule. This predictive approach serves as a robust framework for researchers to interpret experimental data, confirm synthesis, and ensure material purity.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous assignment of spectroscopic signals. The structure of this compound is presented below with IUPAC-recommended numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on a standard acquisition in DMSO-d₆, a common solvent for polar heterocyclic compounds.
Experimental Protocol: NMR Spectroscopy
A robust methodology is critical for acquiring high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[1]
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 15 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 2 seconds.
-
Acquire a minimum of 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the solvent signal of DMSO-d₆ at 39.52 ppm for ¹³C.[1]
Analysis of Parent Compound: Methyl 1H-indazole-3-carboxylate
Data for the parent compound provides a crucial reference for assigning the spectrum of its methylated analogue. The reported ¹H NMR data in DMSO-d₆ is summarized below.[2]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH | ~13.91 | br s | - | 1H |
| H-4 | 8.06 | d | 8.2 | 1H |
| H-7 | 7.65 | d | 8.4 | 1H |
| H-5 | 7.44 | ddd | 8.3, 6.9, 1.1 | 1H |
| H-6 | 7.30 | ddd | 7.9, 6.9, 0.9 | 1H |
| OCH₃ | 3.92 | s | - | 3H |
Interpretation:
-
N-H Proton (~13.91 ppm): The highly deshielded, broad singlet is characteristic of the acidic N-H proton of the indazole ring.
-
Aromatic Protons (7.30-8.06 ppm): The four protons on the benzene ring appear in the expected aromatic region. H-4 is the most deshielded due to the anisotropic effect of the adjacent pyrazole ring and the electron-withdrawing ester group. The multiplicities (doublet and triplet of doublets) are consistent with ortho and meta couplings in a substituted benzene ring.
-
Methyl Ester Protons (3.92 ppm): The singlet integrating to 3H is indicative of the methyl group of the ester functionality.
Predicted Spectroscopic Data for this compound
The introduction of a methyl group at the C-6 position induces predictable changes in the NMR spectrum due to its electron-donating nature and steric presence.
Predicted ¹H NMR Data:
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| NH | ~13.8 | br s | - | 1H | Minor upfield shift due to weak electron-donating effect of the 6-methyl group. |
| H-4 | ~8.0 | d | ~8.2 | 1H | Largely unaffected by the distant methyl group. |
| H-7 | ~7.5 | s | - | 1H | Becomes a singlet (or narrow doublet from meta-coupling) as the ortho-coupling to H-6 is removed. Experiences a slight upfield shift. |
| H-5 | ~7.3 | d | ~8.0 | 1H | Experiences an upfield shift due to the ortho-methyl group. Multiplicity simplifies to a doublet (ortho-coupling to H-4). |
| C6-CH₃ | ~2.4 | s | - | 3H | Characteristic chemical shift for an aromatic methyl group. |
| OCH₃ | ~3.9 | s | - | 3H | Unaffected by the substituent on the benzene ring. |
Predicted ¹³C NMR Data:
| Carbon | Predicted Shift (δ, ppm) | Rationale |
| C=O | ~163 | Typical ester carbonyl carbon. |
| C6 | ~135 | Downfield shift due to direct attachment of the methyl group (ipso-effect). |
| C3, C3a, C7a | 120-145 | Quaternary carbons of the indazole ring system. Their exact positions can be confirmed with 2D NMR. |
| C4, C5, C7 | 110-130 | Aromatic CH carbons. C5 and C7 are expected to shift slightly upfield due to the ortho/para directing methyl group. |
| OC H₃ | ~52 | Typical methyl ester carbon. |
| C6-C H₃ | ~21 | Typical aromatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common, convenient technique for solid and liquid samples.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Co-add a minimum of 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Data for this compound
The IR spectrum is dominated by absorptions from the key functional groups. The addition of a methyl group will add characteristic C-H vibrations but will not significantly alter the primary absorptions of the parent structure.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-3100 | Medium, Broad | N-H Stretch | Indazole N-H |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 2980-2850 | Medium-Weak | C-H Stretch | Methyl (CH₃ ) |
| ~1720 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| 1620-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Ester (Aryl-O) |
Causality and Interpretation:
-
N-H Stretch (3300-3100 cm⁻¹): The broadness of this peak is due to hydrogen bonding between molecules in the solid state.
-
C=O Stretch (~1720 cm⁻¹): This will be one of the most intense and sharpest peaks in the spectrum, providing definitive evidence for the ester functional group.[3][4] Its position is typical for an aromatic ester.
-
C-H Stretches (2850-3100 cm⁻¹): The spectrum will show absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the two methyl groups (ester and C6-methyl).[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol: Electron Ionization (EI-MS)
EI is a classic hard ionization technique that provides detailed structural information through fragmentation.
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in a high vacuum, causing ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectrum for this compound
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Molecular Weight: 190.19 g/mol
Predicted Fragmentation Pathway: The molecular ion is expected to be observed at m/z = 190 . Key fragmentation pathways for indazole esters typically involve losses from the ester group and characteristic cleavages of the heterocyclic ring.[6][7]
-
Loss of Methoxy Radical (M-31): A primary fragmentation is the loss of the •OCH₃ radical from the ester, leading to a prominent acylium ion at m/z = 159 .
-
Loss of Carbon Monoxide (from m/z 159): The acylium ion can subsequently lose a molecule of carbon monoxide (CO), resulting in a fragment at m/z = 131 .
-
Benzylic Cleavage: A characteristic fragmentation for methylated aromatics is the loss of a hydrogen radical to form a stable tropylium-like cation, leading to a fragment at m/z = 189 .
-
Ring Fragmentation: Further fragmentation of the indazole ring can lead to smaller fragments, though the initial losses from the substituent are often the most diagnostic.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Putative Mechanism of Action of Methyl 6-methyl-1H-indazole-3-carboxylate
A Senior Application Scientist's Perspective on Target Identification and Validation
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive exploration of the potential mechanism of action for the novel small molecule, methyl 6-methyl-1H-indazole-3-carboxylate. As a member of the indazole class of heterocyclic compounds, which are prevalent in numerous therapeutic agents, this molecule holds significant promise.[1][2][3][4][5] This guide will not only dissect its potential biological activities based on its structural congeners but will also lay out a rigorous, self-validating experimental framework to elucidate its precise molecular interactions and cellular effects.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules.[1][2][3] Its rigid structure and ability to participate in a variety of non-covalent interactions have made it a favored scaffold for targeting a diverse array of biological entities. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neurological effects.[2][3][5] Notably, several FDA-approved drugs, such as the anti-cancer agent Niraparib, feature the indazole motif, underscoring its clinical significance.[1][6]
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to interpreting its biological activity. The table below summarizes the key computed and experimental data for the parent compound, methyl 1H-indazole-3-carboxylate, which provides a baseline for understanding our molecule of interest. The addition of a methyl group at the 6-position is expected to increase lipophilicity, which may influence its cell permeability and target engagement.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | (Calculated) |
| Molecular Weight | 190.20 g/mol | (Calculated) |
| Melting Point | 162-163°C | [7] |
| pKa | 11.93 ± 0.40 | [7] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [7] |
Postulated Mechanism of Action: A Hypothesis-Driven Approach
Given the nascent stage of research on this compound, a definitive mechanism of action has yet to be elucidated. However, by drawing parallels with structurally related indazole derivatives, we can formulate a compelling hypothesis. Many indazole-containing compounds are known to function as inhibitors of protein kinases.[2][3] The planarity of the indazole ring allows it to fit into the ATP-binding pocket of many kinases, a common mechanism for kinase inhibition.
Therefore, our central hypothesis is that This compound acts as a competitive inhibitor of a specific protein kinase or a family of kinases, leading to the modulation of downstream signaling pathways implicated in cell proliferation and inflammation.
The following diagram illustrates this proposed mechanism of action at a conceptual level.
Caption: A multi-phase workflow for target identification and validation.
Detailed Experimental Protocols
Protocol 1: Anti-Proliferation Screening in a Cancer Cell Line Panel
-
Objective: To determine the cytotoxic or cytostatic effects of this compound across a diverse panel of human cancer cell lines.
-
Methodology:
-
Seed cells from various cancer types (e.g., breast, lung, colon) in 96-well plates at their optimal densities.
-
After 24 hours, treat the cells with a serial dilution of the compound (e.g., from 1 nM to 100 µM).
-
Incubate for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
-
Causality and Interpretation: A potent and selective anti-proliferative profile in certain cell lines can provide initial clues about the underlying mechanism. For instance, high sensitivity in cell lines known to be dependent on a particular kinase signaling pathway would support our hypothesis.
Protocol 2: Affinity Chromatography-Mass Spectrometry
-
Objective: To identify proteins from a cell lysate that directly bind to this compound.
-
Methodology:
-
Synthesize an analogue of the compound with a linker and immobilize it on a solid support (e.g., NHS-activated sepharose beads).
-
Prepare a native protein lysate from a sensitive cell line identified in Protocol 1.
-
Incubate the lysate with the compound-conjugated beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Trustworthiness: A control experiment using beads without the immobilized compound is crucial to subtract non-specific binders. The identified proteins are candidate targets.
Protocol 3: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
-
Objective: To confirm the direct binding of the compound to a candidate protein identified in Protocol 2 and to determine the binding affinity and kinetics.
-
Methodology:
-
Immobilize the purified recombinant candidate protein on an SPR sensor chip.
-
Flow a series of concentrations of this compound over the chip.
-
Measure the change in the refractive index at the chip surface, which is proportional to the mass of the bound compound.
-
Calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
-
Interpretation: A low KD value (e.g., in the nanomolar range) indicates a high-affinity interaction, strengthening the case for this protein being a direct target.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify that the compound engages with the candidate target protein within the complex environment of a living cell.
-
Methodology:
-
Treat intact cells with the compound or a vehicle control.
-
Heat aliquots of the treated cells to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble candidate protein remaining at each temperature by Western blot.
-
-
Causality and Validation: Ligand binding stabilizes a protein, leading to a higher melting temperature. A shift in the thermal denaturation curve of the candidate protein in the presence of the compound provides strong evidence of target engagement in a cellular context.
Protocol 5: In Vitro Kinase Inhibition Assay
-
Objective: To quantify the inhibitory potency of the compound against the validated kinase target.
-
Methodology:
-
In a microplate format, combine the recombinant active kinase, its specific substrate, and ATP.
-
Add a range of concentrations of this compound.
-
Incubate to allow the kinase reaction to proceed.
-
Quantify the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., HTRF or ELISA).
-
Determine the IC50 value of the compound.
-
-
Significance: This assay directly tests our central hypothesis and provides a quantitative measure of the compound's potency against the specific kinase.
Protocol 6: Western Blot Analysis of Downstream Signaling
-
Objective: To determine if the compound modulates the signaling pathway downstream of the target kinase in cells.
-
Methodology:
-
Treat a sensitive cell line with the compound at concentrations around its cellular IC50.
-
Lyse the cells at various time points.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated forms of known downstream substrates of the target kinase.
-
-
Self-Validation: A dose- and time-dependent decrease in the phosphorylation of downstream effectors, which correlates with the cellular anti-proliferative activity, would provide compelling evidence for the proposed mechanism of action.
Concluding Remarks and Future Directions
The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the precise mechanism of action of this compound remains to be definitively established, the hypothesis-driven, multi-faceted experimental approach outlined in this guide provides a robust framework for its elucidation. The convergence of evidence from phenotypic screening, target identification, biophysical characterization, and cellular pathway analysis will not only illuminate the molecular basis of this compound's activity but also pave the way for its potential development as a novel therapeutic. The insights gained from such a systematic investigation are invaluable for the rational design of next-generation indazole-based drugs with improved potency and selectivity.
References
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Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
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Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? [Link]
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Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2023). ACS Central Science. [Link]
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Faria, M. J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
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Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 48, 128245. [Link]
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(A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. (C) Synthesis of N-phenylindazole diarylureas 8a–k. (n.d.). ResearchGate. [Link]
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1-Methyl-1H-indazole-3-carboxylic acid. (2007). eCrystals - University of Southampton. [Link]
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The 6-Methyl-1H-indazole-3-carboxylate Core: A Technical Guide to Synthesis, Derivatization, and Therapeutic Potential
Introduction: The Indazole Scaffold as a Privileged Core in Medicinal Chemistry
The 1H-indazole framework is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1][2] Its unique structural and electronic properties allow for diverse molecular interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV effects.[2] Derivatives of the indazole core are key components in numerous clinically approved drugs and investigational agents.
This technical guide focuses on a specific, yet underexplored, derivative: methyl 6-methyl-1H-indazole-3-carboxylate . While extensive literature exists for the parent indazole-3-carboxylate structure, the introduction of a methyl group at the 6-position of the benzene ring offers a nuanced modification that can significantly impact physicochemical properties, metabolic stability, and target engagement. This document provides a comprehensive overview of a robust synthetic pathway to this valuable building block, explores its chemical reactivity for library development, and discusses its potential applications in therapeutic research for scientists and drug development professionals.
Proposed Synthetic Pathway: A Three-Step Route from 6-Methylindole
As there is no direct documented synthesis for this compound, we propose a reliable and scalable three-step sequence starting from the commercially available precursor, 6-methylindole.[3][4][5] This pathway leverages a well-established ring expansion reaction followed by standard oxidation and esterification protocols.
Caption: Proposed three-step synthesis of the target compound.
Step 1: Nitrosation of 6-Methylindole to 6-Methyl-1H-indazole-3-carboxaldehyde
This key transformation employs a nitrosative ring expansion of the indole scaffold. The reaction proceeds via an electrophilic attack of the nitrosonium ion at the electron-rich C3 position of the indole, leading to a cascade of events that culminates in the formation of the indazole ring.[6]
Experimental Protocol: (Adapted from Petit et al., 2018)[6][7]
-
In a round-bottom flask, dissolve sodium nitrite (NaNO₂, 8.0 equiv.) in a mixture of deionized water and DMF at 0°C under an inert atmosphere.
-
Slowly add aqueous hydrochloric acid (HCl, ~7.0 equiv.) to the solution to generate the nitrosating agent in situ.
-
Prepare a separate solution of 6-methylindole (1.0 equiv.) in DMF.
-
Add the 6-methylindole solution dropwise to the cold nitrosating mixture over a period of 2 hours using a syringe pump.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup with ethyl acetate extraction. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-methyl-1H-indazole-3-carboxaldehyde.
Causality and Insights: The slow, controlled addition of the indole to the pre-formed nitrosating agent is critical. This "reverse addition" minimizes the self-condensation of the indole with reaction intermediates, a common side reaction that plagues this transformation and reduces yields.[6] The slightly acidic conditions are optimal for generating the nitrosonium ion without causing degradation of the starting material or product.
Step 2: Oxidation to 6-Methyl-1H-indazole-3-carboxylic Acid
The intermediate aldehyde is efficiently oxidized to the corresponding carboxylic acid using a mild and selective chlorite-based oxidation.
Experimental Protocol: (Adapted from BenchChem)[7]
-
Dissolve 6-methyl-1H-indazole-3-carboxaldehyde (1.0 equiv.) in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv.) and 2-methyl-2-butene (5.0 equiv.) to the solution.
-
In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, 5.0 equiv.).
-
Add the sodium chlorite solution dropwise to the aldehyde mixture at room temperature.
-
Stir the reaction until the starting material is fully consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate. The basic aqueous layer, containing the carboxylate salt, is then acidified with 1 N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield pure 6-methyl-1H-indazole-3-carboxylic acid.
Causality and Insights: 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions such as chlorination of the aromatic ring. The biphasic solvent system facilitates both the reaction and the subsequent pH-dependent extraction for purification.
Step 3: Fischer Esterification to this compound
The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol under acidic catalysis to form the methyl ester.[8][9][10][11]
Experimental Protocol:
-
Suspend 6-methyl-1H-indazole-3-carboxylic acid (1.0 equiv.) in an excess of anhydrous methanol, which serves as both reactant and solvent.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Remove the excess methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography to afford the final product, this compound.
Causality and Insights: The reaction is an equilibrium process.[9] Using a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate, in accordance with Le Chatelier's Principle.[11]
Physicochemical Properties and Derivatization Potential
The introduction of the 6-methyl group and the methyl ester at position 3 defines the molecule's chemical personality and provides multiple handles for further chemical modification.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Properties predicted using PubChem and other cheminformatics tools.
Key Reactive Sites for Library Synthesis
The core structure offers three primary sites for chemical elaboration, making it an ideal scaffold for generating a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: Key reactive sites for derivatization.
-
N-Alkylation/Arylation: The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, Cs₂CO₃) to form an indazolide anion. This nucleophile readily reacts with various electrophiles, such as alkyl halides or aryl halides, to yield N1- or N2-substituted derivatives.[12][13][14] The regioselectivity of this reaction can often be controlled by the choice of base, solvent, and electrophile.[13]
-
Amidation of the Ester: The methyl ester at the C3 position is a versatile handle for creating indazole-3-carboxamides. This can be achieved through direct aminolysis with an amine, often requiring heat, or by first hydrolyzing the ester to the carboxylic acid, followed by a standard amide coupling reaction (e.g., using HATU or EDC as coupling agents).[1][15][16] This is a common strategy for introducing diverse side chains and modulating the pharmacokinetic properties of drug candidates.[17]
-
Electrophilic Aromatic Substitution: The benzene ring of the indazole core can undergo electrophilic substitution reactions, such as halogenation or nitration. The directing effects of the fused pyrazole ring and the existing methyl group will influence the position of the incoming electrophile.
Potential Applications in Drug Discovery
Based on the extensive research into analogous indazole-3-carboxylate derivatives, the 6-methyl variant is a promising scaffold for targeting several important classes of therapeutic proteins.
-
Kinase Inhibitors: The indazole core is a well-established "hinge-binding" motif that can form key hydrogen bonds with the backbone of the kinase hinge region.[17] Pazopanib, an approved anticancer drug, features a substituted indazole core. The C3-carboxamide and N1-substituents can be modified to target the solvent-front and ribose-binding pockets, respectively, allowing for the development of potent and selective kinase inhibitors.
Caption: A conceptual diagram of an indazole derivative binding to a kinase.
-
EP4 Receptor Antagonists: Prostaglandin E2 (PGE₂) receptor 4 (EP4) is a key target in immuno-oncology. Blocking the PGE₂/EP4 signaling pathway can enhance antitumor immunity. Recently, 2H-indazole-3-carboxamide derivatives have been identified as potent and selective EP4 antagonists, demonstrating significant tumor growth inhibition in preclinical models.[18] The this compound core provides an excellent starting point for synthesizing analogs for this target.
-
Other Therapeutic Areas: The versatility of the indazole scaffold has led to its exploration in a multitude of other therapeutic areas. Derivatives have shown activity as 5-HT receptor antagonists for chemotherapy-induced nausea, inhibitors of tryptophan dioxygenase for cancer immunotherapy, and as antifungal agents.[1][5]
Conclusion
This compound, while not extensively described in the current literature, represents a highly valuable and synthetically accessible building block for medicinal chemistry and drug discovery. The proposed three-step synthesis from commercially available 6-methylindole is robust and amenable to scale-up. The multiple reactive handles on the molecular scaffold provide a platform for the creation of diverse chemical libraries. Given the proven track record of the indazole-3-carboxylate core in generating potent modulators of key biological targets, this 6-methyl analog stands as a promising starting point for the development of next-generation therapeutics.
References
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Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
- Fako VE-Pharma, Inc. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
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Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]
- Targacept, Inc. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide.
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Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12567–12575. [Link]
-
ReMaster. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Wang, L., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4933–4953. [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
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Alam, M. S., & Keating, M. J. (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
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Alam, M. S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
University of Manitoba. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
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Petit, E., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]
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Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6299. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
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Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Chemistry Portal. [Link]
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Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]
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California State University, Sacramento. Fischer Esterification. [Link]
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AstraZeneca. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
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An In-Depth Technical Guide to the Solubility of Methyl 6-Methyl-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solubility in Pharmaceutical Sciences
In the landscape of drug discovery and development, the intrinsic property of a compound's solubility is a cornerstone of its therapeutic potential and viability. It is a critical determinant of a drug's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of a molecule's solubility in various solvents is therefore not merely an academic exercise, but a pivotal step in formulation development, ensuring optimal delivery and efficacy of the active pharmaceutical ingredient (API). This guide provides a detailed exploration of the solubility characteristics of methyl 6-methyl-1H-indazole-3-carboxylate , a novel compound with significant therapeutic promise. In the absence of extensive published experimental data for this specific molecule, this document serves as a robust methodological framework, empowering researchers to determine its solubility profile through both experimental and computational approaches.
Physicochemical Profile: this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. While specific experimental data for this compound is not yet widely available, we can infer its characteristics based on its structure and compare it to its parent compound, methyl 1H-indazole-3-carboxylate.
Molecular Structure:
Caption: Chemical structure of this compound.
The addition of a methyl group at the 6-position of the indazole ring is the key structural difference from its parent compound. This substitution is expected to influence its physicochemical properties and, consequently, its solubility.
Table 1: Comparison of Physicochemical Properties
| Property | Methyl 1H-indazole-3-carboxylate (Parent Compound)[1] | This compound (Target Compound - Predicted) |
| Molecular Formula | C₉H₈N₂O₂ | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 176.17 g/mol | 190.20 g/mol |
| XLogP3 | 1.7 | ~2.1 (Increased lipophilicity due to the methyl group) |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Topological Polar Surface Area (TPSA) | 55 Ų | 55 Ų |
The introduction of the 6-methyl group increases the molecular weight and is predicted to increase the lipophilicity (as indicated by the higher estimated XLogP3 value). The hydrogen bonding capacity and the polar surface area, however, are expected to remain unchanged. This increase in lipophilicity suggests that the solubility of this compound in nonpolar solvents might be enhanced compared to its parent, while its aqueous solubility might be reduced.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key interactions to consider are:
-
Van der Waals forces: Present in all molecules, these are the primary forces of attraction in nonpolar solvents. The larger size of the target compound compared to its parent will lead to stronger van der Waals interactions.
-
Dipole-dipole interactions: The indazole ring and the carboxylate group introduce polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.
-
Hydrogen bonding: The N-H group on the indazole ring acts as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen of the ester group act as hydrogen bond acceptors. This allows for strong interactions with protic solvents like water and alcohols.
The balance of these forces will dictate the solubility in a given solvent.
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method . This technique is reliable and provides the thermodynamic solubility of the compound.
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined analytically.
Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation:
-
Synthesize and purify this compound. A potential synthetic route can be adapted from the synthesis of 7-methyl-1H-indazole-3-carboxamide, which involves the formation of 7-methyl-1H-indazole-3-carboxylic acid as an intermediate[2]. This carboxylic acid can then be esterified to yield the target compound.
-
Select a range of solvents with varying polarities (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
-
Equilibration:
-
To a series of sealed vials, add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of each solvent (e.g., 1 mL).
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Analysis:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Interpretation:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or µg/mL.
-
Computational Prediction of Solubility
In parallel with experimental determination, computational models can provide valuable insights into the solubility of a compound. Quantitative Structure-Property Relationship (QSPR) models are a powerful tool for this purpose.
QSPR Modeling
QSPR models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties, such as solubility. These models are built using a dataset of compounds with known solubilities and a set of calculated molecular descriptors.
Workflow for QSPR-based Solubility Prediction:
Caption: Workflow for predicting solubility using a QSPR model.
Several commercial and open-source software packages are available for calculating molecular descriptors and implementing QSPR models. It is crucial to use models that have been trained on a diverse dataset of compounds and have been rigorously validated.
Expected Solubility Profile and Implications for Drug Development
Based on the structural analysis, we can hypothesize the solubility profile of this compound:
-
Aqueous Solubility: The increased lipophilicity due to the 6-methyl group is likely to result in low aqueous solubility . This is a critical consideration for oral drug delivery, as poor aqueous solubility can limit dissolution and absorption in the gastrointestinal tract.
-
Solubility in Organic Solvents: The compound is expected to exhibit moderate to good solubility in polar aprotic solvents such as acetone and ethyl acetate, and good solubility in less polar solvents like dichloromethane. It will likely be sparingly soluble in nonpolar solvents like hexane.
Implications:
The anticipated low aqueous solubility of this compound highlights the need for formulation strategies to enhance its bioavailability. Techniques such as salt formation (if the compound has a suitable pKa), co-solvency, micronization, or the use of amorphous solid dispersions may be necessary to develop an effective oral dosage form.
Conclusion
While direct experimental solubility data for this compound is currently limited, this in-depth technical guide provides a comprehensive framework for its determination. By combining a robust experimental approach, such as the shake-flask method, with computational prediction, researchers can gain a thorough understanding of this promising compound's solubility profile. This knowledge is indispensable for guiding formulation development and ultimately realizing the therapeutic potential of this compound.
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-
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PubChem. Methyl 1H-indazole-5-carboxylate. National Center for Biotechnology Information. [Link]
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-
ResearchGate. (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. (C) Synthesis of N-phenylindazole diarylureas 8a–k. [Link]
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Methodological & Application
Quantitative Analysis of Methyl 6-methyl-1H-indazole-3-carboxylate: Validated HPLC-UV and LC-MS/MS Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides detailed, validated analytical methods for the precise quantification of methyl 6-methyl-1H-indazole-3-carboxylate, a key heterocyclic compound with significant potential as a building block in pharmaceutical synthesis. Recognizing the critical need for accurate measurement in drug discovery, process development, and quality control, we present two robust, fit-for-purpose protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and trustworthiness.[1][2]
Introduction and Scientific Rationale
This compound belongs to the indazole class of bicyclic heteroaromatic compounds. Indazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[3] The accurate quantification of this specific intermediate is paramount for ensuring the stoichiometric integrity of subsequent reactions, characterizing product purity, and conducting pharmacokinetic studies.
The selection of an analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
-
HPLC-UV is the workhorse of pharmaceutical analysis, offering a balance of speed, robustness, and cost-effectiveness for quantifying the active pharmaceutical ingredient (API) or intermediate in bulk materials and simple formulations.[4]
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., in plasma or tissue) and for detecting trace-level impurities or degradants.[5]
This guide explains the causality behind the chosen parameters and provides a framework for in-lab validation, empowering researchers to achieve reliable and reproducible results.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is foundational to method development.
| Property | Value | Source |
| Chemical Structure | (Illustrative structure) | - |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |
| Molecular Weight | 190.20 g/mol | Calculated |
| CAS Number | Not available | - |
| Predicted pKa | ~12.0 (for N-H proton) | Based on similar indazoles[6] |
| Predicted logP | ~2.0 - 2.5 | Calculated |
| Solubility | Soluble in organic solvents (Methanol, Acetonitrile, Chloroform) | [6] |
The presence of the aromatic rings and the carboxylate ester group makes the molecule suitable for Reversed-Phase (RP) chromatography and provides a chromophore for UV detection.
General Analytical Workflow
A systematic approach is essential for accurate quantification. The workflow diagram below illustrates the key stages from sample receipt to final data reporting, forming a self-validating system when executed correctly.
Caption: General workflow for quantitative analysis.
Method 1: RP-HPLC with UV Detection
This method is ideal for assay and purity determinations in drug substance and formulated products where concentration levels are relatively high (>0.1 µg/mL).
Rationale and Principle
Reversed-phase chromatography separates compounds based on their hydrophobicity. This compound, with a predicted logP between 2.0 and 2.5, is well-retained on a C18 stationary phase using a polar mobile phase, such as a mixture of acetonitrile and water. A phosphate buffer is included in the mobile phase to maintain a consistent pH, ensuring reproducible retention times by keeping the indazole nitrogen in a consistent protonation state. UV detection is selected due to the conjugated aromatic system, which exhibits strong absorbance.
Detailed Experimental Protocol
A. Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
B. Instrumentation and Conditions
-
HPLC System: Agilent 1200 series or equivalent with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0, adjusted with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 30% to 70% B
-
10-12 min: 70% to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 285 nm (verify with a UV scan of the reference standard).
-
Run Time: 15 minutes.
C. Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase (at initial conditions, 30% Acetonitrile).
-
Sample Preparation: Accurately weigh the sample to be analyzed, dissolve in methanol, and dilute with the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
D. Analysis Sequence
-
Equilibrate the system until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range standard (e.g., 25 µg/mL) to establish system suitability. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Inject a blank (mobile phase).
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared samples.
-
Inject a mid-range standard periodically (e.g., every 10-20 samples) to monitor system performance.
Method Validation Summary (per ICH Q2(R2))
The protocol's trustworthiness is established through rigorous validation.[2][7]
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Peak is spectrally pure and baseline resolved. |
| Linearity (R²) | ≥ 0.999 | > 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | Repeatability: 0.6%; Intermediate: 1.1% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.3 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~1.0 µg/mL |
| Robustness | RSD < 2% with small variations in pH, flow rate, column temp. | Method is robust. |
Method 2: LC-MS/MS
This method is designed for high-sensitivity applications, such as quantifying the analyte in biological matrices (plasma, urine) for pharmacokinetic studies or for trace impurity analysis.
Rationale and Principle
LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically using Electrospray Ionization, ESI), and the resulting parent ion is mass-selected. This parent ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at pg/mL levels.[5]
Detailed Experimental Protocol
Caption: LC-MS/MS workflow for bioanalysis.
A. Materials and Reagents
-
All reagents from Method 1, plus:
-
Formic acid (LC-MS grade)
-
Stable isotope-labeled internal standard (IS), if available (e.g., d3-methyl 6-methyl-1H-indazole-3-carboxylate). If not, a structurally similar compound can be used.
-
Control biological matrix (e.g., human plasma).
B. Instrumentation and Conditions
-
LC System: UPLC system (e.g., Waters Acquity, Shimadzu Nexera).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Agilent 6495).
-
Column: C18 UPLC column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Predicted):
-
Analyte: Q1: 191.1 (M+H)⁺ -> Q3: 132.1 (loss of -COOCH₃). This transition is predictive and must be confirmed by direct infusion of the standard.
-
Internal Standard: To be determined based on its structure.
-
-
Key MS Parameters: IonSpray Voltage, Collision Energy (CE), Declustering Potential (DP) must be optimized for the specific analyte and instrument.
C. Sample Preparation (Plasma)
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
Method Validation Summary
Validation for bioanalytical methods includes additional tests like matrix effect and stability.
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 (weighted regression may be needed) |
| Range | e.g., 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% (80-120% at LLOQ) |
| Precision (RSD) | Within-run: ≤ 15%; Between-run: ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | Lowest standard on the curve meeting accuracy/precision criteria. |
| Selectivity | No significant interference in at least 6 unique blank matrix lots. |
| Matrix Effect | IS-normalized matrix factor should be consistent across lots. |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability assessed. |
Concluding Remarks
The two methods presented provide a robust framework for the quantification of this compound across a wide range of applications. The HPLC-UV method serves as a reliable tool for routine quality control and process monitoring. For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is the superior choice. Both protocols are designed with scientific integrity at their core and adhere to international validation standards, ensuring that researchers in drug development can generate trustworthy and reproducible data. It is imperative that any laboratory implementing these methods performs its own validation to demonstrate suitability for its specific purpose and instrumentation.
References
- Vertex AI Search. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
- PrepChem.com. (n.d.). Synthesis of B.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. PubChem.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- National Center for Biotechnology Information. (n.d.).
- ChemicalBook. (n.d.). 3-Methyl-1H-indazole-6-carboxylic acid methyl ester synthesis.
- ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PubMed. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- ResearchGate. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- ChemicalBook. (2025). 1H-indazole-3-carboxylic acid methyl ester.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites.
- ICH. (2023).
- FAQ. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?.
- PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy.
- Analytical Methods. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake.
Sources
Application Notes and Protocols for the Derivatization of Methyl 6-Methyl-1H-indazole-3-carboxylate for SAR Studies
Introduction: The Privileged 6-Methyl-1H-indazole-3-carboxylate Scaffold
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its bioisosteric relationship with indole allows it to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes.[3] The derivatization of the indazole core at various positions has been a fruitful strategy in the discovery of numerous clinical candidates and approved drugs.
This application note focuses on a particularly valuable starting material for structure-activity relationship (SAR) studies: methyl 6-methyl-1H-indazole-3-carboxylate . The strategic placement of the methyl group at the C6 position can influence the molecule's pharmacokinetic profile, metabolic stability, and binding interactions within a target's active site. The ester at the C3 position serves as a versatile chemical handle, allowing for the exploration of a diverse chemical space through various synthetic transformations.
This guide provides detailed protocols for the synthesis of the starting material and its subsequent derivatization at three key positions: the N1/N2 nitrogens of the pyrazole ring, the C3 carboxylate group, and the C5 position of the benzene ring. We will delve into the rationale behind these derivatization strategies and provide step-by-step procedures to empower researchers in their drug discovery efforts.
I. Synthesis of the Starting Material: this compound
A reliable and scalable synthesis of the title compound is paramount for any successful SAR campaign. While several methods exist for the synthesis of indazole-3-carboxylic acids, a common and effective route proceeds through the corresponding isatin.
Protocol 1: Synthesis of 6-Methyl-1H-indazole-3-carboxylic acid
This two-step protocol starts from the commercially available 6-methylisatin.
Step 1: Ring Opening of 6-Methylisatin
-
To a solution of sodium hydroxide (2.0 eq.) in water, add 6-methylisatin (1.0 eq.).
-
Heat the mixture to 90 °C and stir until the isatin has completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
Step 2: Diazotization and Cyclization
-
To the cold solution from Step 1, slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add the diazonium salt solution to a pre-cooled solution of concentrated hydrochloric acid, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 6-methyl-1H-indazole-3-carboxylic acid.
Protocol 2: Esterification to this compound
-
Suspend 6-methyl-1H-indazole-3-carboxylic acid (1.0 eq.) in methanol.
-
Cool the suspension to 0 °C and slowly add thionyl chloride (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
II. Derivatization Strategies for SAR Exploration
The derivatization of this compound can be systematically approached by modifying three key regions of the molecule. The following diagram illustrates the primary points of diversification.
Figure 1: Key derivatization points on the indazole scaffold.
A. N-Alkylation/Arylation at the Pyrazole Nitrogens
The N1 and N2 positions of the indazole ring offer opportunities to modulate the molecule's physicochemical properties, such as solubility and lipophilicity. Furthermore, the substituent at these positions can influence the orientation of the molecule within a binding pocket and its metabolic stability. Regioselectivity between N1 and N2 alkylation is a critical consideration and can often be controlled by the choice of base and solvent.[3]
Rationale for N-Alkylation:
-
N1-Alkylation: Often leads to the thermodynamically more stable isomer.[3] The presence of an electron-withdrawing group at C3, like the methyl ester, can favor N1 alkylation, especially with bases like sodium hydride (NaH) in a non-polar solvent like THF. This is attributed to the formation of a chelate between the sodium cation, the N2 nitrogen, and the carbonyl oxygen of the ester, thus directing the alkylating agent to the N1 position.[1][3]
-
N2-Alkylation: Can be favored under different conditions, for instance, using a polar aprotic solvent like DMF, which disrupts the chelation that directs to N1.
Protocol 3: Regioselective N1-Alkylation
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N1-alkylated product. The regiochemistry can be confirmed by 2D NMR techniques such as HMBC, where a correlation between the N1-alkyl protons and the C7a carbon is expected.[4]
Protocol 4: N2-Alkylation
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add cesium carbonate (1.5 eq.).
-
Add the desired alkyl halide (1.1 eq.) and stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to separate the N1 and N2 isomers. The N2-isomer can be identified by an HMBC correlation between the N2-alkyl protons and the C3 carbon.[4]
B. Derivatization at the C3-Carboxylate
The C3-carboxylate is an excellent handle for introducing a wide variety of functionalities, most commonly through the formation of amides. This allows for the exploration of diverse chemical space and the introduction of groups that can form key hydrogen bonds or other interactions within a target's binding site. Many potent kinase inhibitors, for example, feature an indazole-3-carboxamide core.[5]
Rationale for Amide Formation:
-
Direct Interaction: The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.
-
Vector for Further Derivatization: The amine component of the amide can be chosen to introduce a wide range of substituents, allowing for fine-tuning of properties like solubility, lipophilicity, and target engagement.
To form the amide, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid.
Protocol 5: Hydrolysis of the Methyl Ester
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-methyl-1H-indazole-3-carboxylic acid.
Protocol 6: Amide Coupling
-
To a solution of 6-methyl-1H-indazole-3-carboxylic acid (1.0 eq.) in DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired primary or secondary amine (1.1 eq.).
-
Continue stirring at room temperature for 4-12 hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
C. Derivatization of the Benzene Ring via Cross-Coupling
To explore the SAR of the solvent-exposed region of the indazole scaffold, derivatization of the benzene ring is a powerful strategy. This typically requires the introduction of a handle, such as a halogen, onto the ring. For our 6-methyl substituted scaffold, the C5 position is a prime candidate for halogenation and subsequent cross-coupling reactions.
Rationale for C5-Arylation:
-
Accessing New Pockets: The introduction of aryl or heteroaryl groups at C5 can allow the molecule to access new binding pockets or form additional interactions with the target protein.
-
Modulating Electronics and Conformation: The electronic nature of the introduced group can influence the overall electronics of the indazole ring system, and steric bulk can affect the preferred conformation of the molecule.
Protocol 7: Bromination at C5
A protocol for the bromination of a 6-substituted indazole would need to be developed, likely involving an electrophilic brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity would need to be carefully confirmed. For the purpose of this application note, we will assume the successful synthesis of methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate.
Protocol 8: Suzuki-Miyaura Cross-Coupling
-
To a degassed mixture of dioxane and water, add methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (3.0 eq.).
-
Add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.).
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
III. Structure-Activity Relationship (SAR) Insights
The derivatization strategies outlined above allow for a systematic exploration of the chemical space around the 6-methyl-1H-indazole-3-carboxylate core. The following table summarizes hypothetical SAR data for a generic kinase target to illustrate how the data from these derivatization efforts can be interpreted.
| Derivative | N1-Substituent | C3-Amide (R) | C5-Substituent | Kinase IC₅₀ (nM) |
| A1 | H | - | H | >10,000 |
| B1 | Methyl | - | H | 5,200 |
| B2 | Benzyl | - | H | 1,800 |
| C1 | H | NH-phenyl | H | 950 |
| C2 | H | NH-(4-fluorophenyl) | H | 450 |
| D1 | Methyl | NH-phenyl | H | 320 |
| D2 | Methyl | NH-(4-fluorophenyl) | H | 150 |
| E1 | Methyl | NH-(4-fluorophenyl) | Phenyl | 85 |
| E2 | Methyl | NH-(4-fluorophenyl) | Pyridin-3-yl | 55 |
Interpretation of SAR:
-
N-Alkylation: The data suggests that N-methylation (B1 vs. A1) provides a modest improvement in activity, with a larger, more lipophilic group like benzyl (B2) further enhancing potency. This may be due to improved hydrophobic interactions in the binding pocket.
-
C3-Amidation: Conversion of the ester to an amide (C1 vs. A1) significantly improves activity, highlighting the importance of the amide hydrogen bond donor. The addition of a fluorine atom to the phenyl ring (C2) further increases potency, possibly through favorable electronic interactions or by displacing water molecules in the active site.
-
Combined Effects: The combination of N1-methylation and C3-amidation (D1, D2) leads to a synergistic improvement in activity, suggesting that both modifications contribute favorably to binding.
-
C5-Arylation: The introduction of an aryl group at the C5 position (E1, E2) provides a significant boost in potency, indicating that this region of the molecule interacts with a part of the protein that can accommodate these substituents. The improved activity of the pyridine analog (E2) suggests a potential hydrogen bond interaction with the pyridine nitrogen.
-
Role of the 6-Methyl Group: While not explicitly varied in this hypothetical table, the presence of the 6-methyl group likely influences the overall conformation of the molecule and may provide favorable steric interactions or shield a part of the molecule from metabolic degradation.
The following workflow illustrates the logical progression of an SAR study based on this scaffold.
Figure 2: A typical workflow for an SAR study.
IV. Conclusion
This compound is a highly versatile and strategically designed starting material for medicinal chemistry campaigns. The protocols and strategies outlined in this application note provide a robust framework for the systematic exploration of the chemical space around this privileged scaffold. By leveraging the derivatization opportunities at the N1/N2, C3, and C5 positions, researchers can efficiently generate libraries of diverse analogs for biological screening and accelerate the identification of novel lead compounds. The careful analysis of the resulting SAR data, guided by an understanding of the underlying chemical principles, will be instrumental in the optimization of these leads into clinical candidates.
V. References
-
Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents. Retrieved from
-
Keating, J., & Alam, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
-
Snyder, H. R., & Smith, C. W. (1952). The Synthesis of Indazole-3-carboxylic Acid. Journal of the American Chemical Society, 74(8), 2009–2012. [Link]
-
Yoshida, T., Doi, M., Matsuura, N., & Kato, S. (1996). Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. Heterocycles, 43(12), 2701. [Link]
-
Keating, J., & Alam, A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
-
Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). (n.d.). PrepChem. Retrieved from [Link]
-
Keating, J., & Alam, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Archives. [Link]
-
Zhang, M., Fang, X., Wang, C., Hua, Y., Huang, C., Wang, M., Zhu, L., Wang, Z., Gao, Y., Zhang, T., Liu, H., Zhang, Y., Lu, S., Lu, T., Chen, Y., & Li, H. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]
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- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of a Novel Indazole Derivative: A Tiered Cell-Based Assay Approach for Methyl 6-Methyl-1H-Indazole-3-Carboxylate
Senior Application Scientist Note: The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anti-tumor effects.[1][2] When encountering a novel derivative such as methyl 6-methyl-1H-indazole-3-carboxylate, a systematic, tiered approach to cell-based screening is essential to elucidate its biological activity profile. This application note provides a comprehensive, field-proven guide for the initial characterization of this compound, focusing on a hypothesized anti-cancer activity. The protocols herein are designed as a self-validating system, progressing from broad phenotypic screening to more specific mechanistic assays.
Foundational Knowledge & Pre-Assay Considerations
Before initiating any cell-based assay, it is critical to understand the physicochemical properties of the test compound. For this compound, empirical determination of its solubility is a mandatory first step.
1.1. Compound Handling and Stock Solution Preparation
Indazole derivatives often exhibit good solubility in dimethyl sulfoxide (DMSO).[3][4]
-
Protocol for Stock Solution Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the compound in high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle vortexing or sonication may be required.
-
Visually inspect the solution for any undissolved particulate matter. If precipitation is observed, adjust the concentration accordingly.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
Causality Behind Experimental Choice: DMSO is a versatile solvent for many organic molecules and is miscible with cell culture media. However, it can exert cytotoxic effects at higher concentrations. Therefore, the final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, and a vehicle control (medium with the same concentration of DMSO as the highest dose of the compound) must be included in all experiments to account for any solvent-induced effects.
Tier 1: Primary Screening - Assessing Cytotoxicity
The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][7]
2.1. Recommended Cell Lines
A panel of cancer cell lines from different tissue origins should be used to assess the breadth of activity. For example:
-
MCF-7: Human breast adenocarcinoma (luminal A)
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative)
-
A549: Human lung carcinoma
-
HCT116: Human colon carcinoma
2.2. MTT Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to observe an effect on cell proliferation.[9]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
2.3. Data Analysis and Presentation
The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Cell Line | IC₅₀ (µM) of this compound (Hypothetical Data) |
| MCF-7 | 12.5 |
| MDA-MB-231 | 8.2 |
| A549 | 25.1 |
| HCT116 | 15.8 |
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC₅₀ of a novel compound using the MTT assay.
Tier 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
If the primary screen reveals significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anti-cancer agents.[2]
3.1. Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V.[11] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[12]
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
3.2. Cell Cycle Analysis by Propidium Iodide Staining
This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]
-
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.[13]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[14]
-
Logical Relationship of Tier 2 Assays
Caption: Decision-making workflow for mechanistic studies following a positive cytotoxicity screen.
Tier 3: Hypothetical Target Pathway Investigation
Based on the known activities of other indazole derivatives, a plausible hypothesis is that this compound may modulate key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[15][16] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as ERK1/2.[17]
4.1. Western Blot Protocol for p-ERK1/2
-
Cell Lysis: Treat cells with the compound for a shorter duration (e.g., 30 minutes to 6 hours) to capture signaling events. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Causality Behind Experimental Choice: Comparing the levels of the phosphorylated (active) form of a kinase to its total protein level allows for a direct assessment of the compound's effect on the activation state of that specific signaling pathway.[18]
Hypothesized MAPK Pathway Modulation
Caption: Hypothesized inhibition of the MAPK pathway by the test compound.
Concluding Remarks
This tiered, systematic approach provides a robust framework for the initial characterization of this compound. By progressing from broad phenotypic screening to specific mechanistic assays, researchers can efficiently gather data to form a comprehensive biological activity profile. Positive results from these assays would warrant further investigation into the direct molecular target and in vivo efficacy of the compound.
References
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Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Retrieved from [Link]
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Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]
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Ruan, Z., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4785. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
ResearchGate. (2024, March 6). Synthesis and molecular docking of novel indazole derivatives with DFT studies. Retrieved from [Link]
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National Center for Biotechnology Information. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
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National Institutes of Health. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]
-
PubMed. (2023, December 15). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
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Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
Bio-protocol. (n.d.). NF-κB and IRF1 Luciferase Reporter Assays. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
T. Horton. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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The Royal Society of Chemistry. (2018, May 29). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
-
YouTube. (2023, January 17). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Retrieved from [Link]
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Application Notes and Protocols for Investigating the Anti-Inflammatory Properties of Methyl 6-methyl-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Therapeutic Potential of Indazole Scaffolds in Inflammation
The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Notably, indazole derivatives have emerged as promising candidates in the search for novel anti-inflammatory agents, with some exhibiting potent inhibition of key inflammatory mediators.[1] This guide focuses on a specific, promising derivative: methyl 6-methyl-1H-indazole-3-carboxylate . We will provide a comprehensive framework for its synthesis, characterization, and rigorous evaluation in preclinical anti-inflammatory studies.
The rationale for investigating this particular molecule stems from the established anti-inflammatory potential of the broader indazole class, which is often attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The strategic placement of the methyl group at the 6-position and the methyl ester at the 3-position of the indazole ring may offer unique pharmacological properties, potentially enhancing efficacy and selectivity.
These application notes are designed to be a practical, hands-on guide for researchers. We will delve into detailed, step-by-step protocols for essential in vitro and in vivo assays, underpinned by the scientific principles that justify each experimental choice. Our goal is to empower you to confidently and reproducibly assess the anti-inflammatory profile of this compound and similar novel chemical entities.
I. Compound Profile: this compound
Before embarking on biological studies, a thorough understanding of the test compound's physicochemical properties is paramount for accurate experimental design, particularly for preparing stock solutions and ensuring bioavailability. While experimental data for this compound is not widely available, we can extrapolate from the closely related analog, methyl 1H-indazole-3-carboxylate.
| Property | Estimated Value/Information | Source |
| Molecular Formula | C10H10N2O2 | - |
| Molecular Weight | 190.20 g/mol | - |
| Appearance | Expected to be a solid | [2] |
| Solubility | Likely soluble in organic solvents like DMSO and methanol. | [2] |
| CAS Number | Not readily available. | - |
Lipinski's Rule of Five Analysis:
Lipinski's rule of five is a useful guideline for predicting the oral bioavailability of a drug candidate.[3]
| Lipinski's Rule of Five Parameter | Estimated Value for this compound | Compliance |
| Molecular Weight < 500 Da | 190.20 Da | Yes |
| LogP < 5 | Estimated to be < 5 | Yes |
| Hydrogen Bond Donors < 5 | 1 | Yes |
| Hydrogen Bond Acceptors < 10 | 4 | Yes |
Based on this preliminary analysis, this compound exhibits favorable drug-like properties.
II. Synthesis and Procurement
Proposed Synthesis of this compound
This proposed synthesis starts from the commercially available 4-methyl-2-nitrobenzoic acid.
Caption: Experimental workflow for in vitro cytokine inhibition assay.
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with the compound for 1 hour.
-
Stimulation: After the pre-treatment period, stimulate the cells with 1 µg/mL of LPS. Include a vehicle control group (DMSO and LPS) and a negative control group (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cytokine Quantification: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions. [3]
B. COX-2 Inhibition Assay
Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.
Protocol:
A cell-free COX-2 inhibitor screening assay can be performed using a commercially available kit (e.g., from Cayman Chemical or Abcam). These kits typically provide recombinant human COX-2, a substrate (arachidonic acid), and a detection system to measure the product of the enzymatic reaction.
-
Reagent Preparation: Prepare the assay buffer, enzyme, substrate, and test compound solutions as per the kit's instructions.
-
Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: After a specified incubation period, stop the reaction and measure the product formation using the provided detection reagent and a plate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
IV. In Vivo Anti-Inflammatory Assessment
To validate the in vitro findings and assess the compound's efficacy in a whole organism, in vivo models of inflammation are essential.
Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a classic and well-established acute inflammatory model used to screen for anti-inflammatory drugs. Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by swelling (edema).
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats weighing 150-200g. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Test groups (this compound at various doses, e.g., 10, 30, 100 mg/kg)
-
-
Drug Administration: Administer the test compound, positive control, or vehicle orally or intraperitoneally.
-
Edema Induction: After 30-60 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
V. Mechanistic Studies: Elucidating the Mode of Action
To gain a deeper understanding of how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key intracellular signaling pathways.
A. NF-κB Signaling Pathway
Rationale: The NF-κB transcription factor is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Protocol (Western Blotting for p65 Translocation):
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described in the cytokine assay. Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against the p65 subunit of NF-κB. Also, use antibodies against a cytoplasmic marker (e.g., β-actin) and a nuclear marker (e.g., Lamin B1) to ensure the purity of the fractions.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 in LPS-stimulated cells indicate NF-κB activation. Assess the ability of this compound to prevent this translocation.
B. MAPK Signaling Pathway
Rationale: The MAPK family of kinases, including p38 and JNK, are also critical mediators of the inflammatory response. Their phosphorylation (activation) upon LPS stimulation leads to the activation of downstream transcription factors that regulate the expression of pro-inflammatory genes.
Caption: Simplified overview of the NF-κB and MAPK signaling pathways in inflammation.
Protocol (Western Blotting for Phosphorylated p38 and JNK):
-
Cell Treatment and Lysis: Treat RAW 264.7 cells as described previously. Lyse the cells with a lysis buffer containing phosphatase inhibitors.
-
Western Blotting: Perform Western blotting as described for NF-κB.
-
Antibody Incubation: Probe separate membranes with primary antibodies specific for the phosphorylated forms of p38 (p-p38) and JNK (p-JNK). To ensure equal protein loading, re-probe the membranes with antibodies against total p38 and total JNK.
-
Analysis: An increase in the ratio of phosphorylated to total p38 and JNK in LPS-stimulated cells indicates MAPK activation. Evaluate the effect of this compound on this phosphorylation.
VI. Data Interpretation and Reporting
For all assays, it is crucial to include appropriate positive and negative controls to ensure the validity of the results. Data should be presented as mean ± standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
VII. Conclusion
This comprehensive guide provides a robust framework for the investigation of the anti-inflammatory properties of this compound. By systematically applying the detailed protocols for synthesis, in vitro screening, in vivo validation, and mechanistic studies, researchers can generate a high-quality data package to support the further development of this and other novel indazole-based anti-inflammatory drug candidates. The multifaceted approach outlined here, from initial compound characterization to the elucidation of its molecular targets, embodies a rigorous and scientifically sound strategy for modern drug discovery.
References
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- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]
-
Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link]
-
PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]
-
NIH. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot of phosphorylated (p) and total JNK, p38 MAPK (A), and... Retrieved from [Link]
-
ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
-
NIH. (2012). P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
bioRxiv. (2023). Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot results of p-JNK, t-JNK, p-p38, t-P38, p-ERK, t-ERK and... Retrieved from [Link]
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- 2. prepchem.com [prepchem.com]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Methyl 6-Methyl-1H-indazole-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis and optimization of Methyl 6-methyl-1H-indazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively in your own laboratory setting. We will address common challenges in a direct question-and-answer format, supported by detailed experimental procedures and mechanistic insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing the 6-methyl-1H-indazole-3-carboxylate scaffold?
There are several established strategies for constructing the indazole ring system. The optimal choice depends on the availability of starting materials, scalability, and tolerance to various functional groups.
-
Cyclization from Hydrazine Derivatives: This is a classic and robust approach. It typically involves the reaction of a substituted phenylhydrazine with a pyruvate derivative, followed by an acid-catalyzed intramolecular cyclization, akin to a Fischer Indole Synthesis. For the target molecule, the synthesis would likely start from a (4-methyl-2-nitrophenyl)hydrazine or a related precursor.[1][2]
-
Diazotization and Cyclization of o-Toluidine Derivatives: An alternative route involves starting with a 2-amino-5-methylbenzonitrile or a similar compound. Diazotization followed by intramolecular cyclization can yield the indazole core. This method can be very efficient for specific substrates.[3]
-
From Substituted Isatins: This multi-step route involves the hydrolytic ring-opening of a substituted isatin (e.g., 6-methylisatin), followed by diazotization of the resulting amino acid, reduction to a hydrazine intermediate, and subsequent acid-catalyzed cyclization to form the indazole-3-carboxylic acid.[3][4] This method is well-documented but involves several transformations.
For general versatility and reliability, the cyclization of a hydrazine derivative is often the preferred starting point for optimization.
Q2: During the synthesis, what are the most critical parameters to control for maximizing yield and purity?
Controlling the reaction environment is paramount for a successful synthesis. Based on extensive literature on indazole formation, the following parameters are critical:
-
Temperature: Many indazole syntheses require elevated temperatures to drive the cyclization step.[2][5] However, excessive heat can lead to the formation of undesired side products, such as hydrazones and dimers.[5] Careful temperature screening is essential.
-
Acid Catalyst: For Fischer-type cyclizations, the choice and concentration of the acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) are crucial. The catalyst facilitates both the formation of the key C-C bond and the subsequent elimination of ammonia.[1] The optimal catalyst and concentration will vary depending on the specific substrate.
-
Solvent: The choice of solvent can influence reaction rates and selectivity. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like DMF or DMSO may offer higher yields in some cases, particularly if the reaction requires higher temperatures.[5]
-
Atmosphere: To prevent oxidative side reactions, particularly with electron-rich hydrazine intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Purification challenges often stem from closely related side products formed during the reaction.
-
Common Impurities:
-
Unreacted Starting Material: Incomplete conversion is a common issue.
-
Hydrazone Intermediate: The acyclic intermediate prior to the final ring-closing step.
-
Isomeric Products: If the starting materials are not correctly substituted, or if rearrangement occurs, you may form other positional isomers.
-
Dimers/Polymeric materials: These can form at high temperatures or concentrations.[5]
-
-
Purification Strategy:
-
Aqueous Workup: A thorough aqueous wash is the first line of defense. Washing with a saturated sodium bicarbonate (NaHCO₃) solution can help remove acidic impurities.[6]
-
Recrystallization: If the product is a solid, recrystallization is a powerful technique for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: This is the most versatile method for separating closely related compounds. Silica gel is typically used, with a gradient elution of ethyl acetate in hexanes or methanol in dichloromethane.[7][8] Monitoring the separation by Thin Layer Chromatography (TLC) is essential to develop the right solvent system.
-
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
-
Potential Cause A: Ineffective Cyclization
-
Why it happens: The energy barrier for the intramolecular cyclization is not being overcome. This is often the rate-limiting step.
-
Solution:
-
Verify Catalyst: Ensure the acid catalyst is active and used in the correct concentration. If using a Brønsted acid, check its concentration. If using a Lewis acid, ensure it is anhydrous.
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress carefully by TLC to avoid decomposition. Many cyclizations require reflux conditions.[5]
-
Change Solvent: If the reaction stalls in a solvent like ethanol, consider switching to a higher-boiling point aprotic solvent such as DMF or toluene.
-
-
-
Potential Cause B: Starting Material Degradation
-
Why it happens: Phenylhydrazine derivatives can be sensitive to air and strong acids, leading to decomposition before they can react.
-
Solution:
-
Use High-Purity Reagents: Verify the purity of your starting hydrazine derivative. If necessary, purify it before use.
-
Inert Atmosphere: As mentioned, run the reaction under a nitrogen or argon atmosphere to prevent oxidation.
-
Controlled Addition: Add the acid catalyst slowly and at a controlled temperature (e.g., 0 °C) before heating the reaction mixture.
-
-
Problem 2: Formation of a Major, Unidentified Side Product
-
Potential Cause A: Incomplete Reaction/Stable Intermediate
-
Why it happens: The reaction may have stopped at the intermediate hydrazone stage without cyclizing.
-
Solution:
-
Characterize the Side Product: Use ¹H NMR and Mass Spectrometry to identify the side product. If it corresponds to the expected hydrazone intermediate, the issue lies with the cyclization step.
-
Force Cyclization: Re-subject the isolated intermediate to more stringent reaction conditions (stronger acid, higher temperature) to drive the reaction to completion.
-
-
-
Potential Cause B: Dimerization or Polymerization
-
Why it happens: This is common when reactions are run at very high concentrations or temperatures for extended periods.[5]
-
Solution:
-
Reduce Concentration: Run the reaction at a higher dilution.
-
Optimize Reaction Time: Monitor the reaction by TLC and stop it as soon as the starting material is consumed. Avoid unnecessarily long heating times.
-
-
Problem 3: Product is an Inseparable Mixture of Isomers
-
Potential Cause A: N1 vs. N2 Isomerism in Subsequent Reactions
-
Why it happens: This is not typically an issue in the primary synthesis of the 1H-indazole ring, but if you are modifying a pre-existing indazole (e.g., by alkylation), you can get a mixture of N1 and N2 isomers. The target molecule is a methyl ester, which is typically formed by esterification of the corresponding carboxylic acid.
-
Solution:
-
Synthesize the Carboxylic Acid First: The most reliable route is to first synthesize 6-methyl-1H-indazole-3-carboxylic acid . Purify this intermediate to a high degree.
-
Controlled Esterification: Convert the purified carboxylic acid to the methyl ester using standard, mild conditions (e.g., SOCl₂ followed by methanol, or Fischer esterification with methanol and a catalytic amount of H₂SO₄). This avoids ambiguity in the position of substitution.
-
-
Experimental Protocols & Data
Recommended Starting Protocol: Two-Step Synthesis
This protocol outlines the synthesis of the target compound starting from the corresponding carboxylic acid, which is a key, isolable intermediate.
Step 1: Synthesis of 6-Methyl-1H-indazole-3-carboxylic acid (This procedure is adapted from established methods for analogous indazole syntheses.[3][4])
-
Preparation of Hydrazone:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (4-methyl-2-nitrophenyl)hydrazine (1.0 equiv) in ethanol.
-
Add pyruvic acid (1.1 equiv) to the solution.
-
Stir the mixture at room temperature for 1 hour. A precipitate of the hydrazone intermediate should form.
-
-
Cyclization:
-
To the slurry from the previous step, add concentrated hydrochloric acid (HCl) (approx. 2-3 equiv).
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
-
Workup and Isolation:
-
Pour the cooled reaction mixture into a beaker of ice water. A solid precipitate should form.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove excess acid.
-
Dry the crude 6-methyl-1H-indazole-3-carboxylic acid under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.
-
Step 2: Esterification to this compound
-
Reaction Setup:
-
Suspend the dried 6-methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.5 equiv) dropwise to the stirred suspension.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction to reflux (approx. 65 °C) for 3-5 hours, until TLC analysis indicates the complete consumption of the starting acid.
-
-
Workup and Purification:
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
-
Table 1: Key Parameter Optimization Ranges
| Parameter | Condition | Range | Rationale & Key Considerations |
| Cyclization | Temperature | 60 - 110 °C | Lower temperatures may lead to incomplete reaction; higher temperatures risk side product formation.[5] |
| Acid Catalyst | HCl, H₂SO₄, PPA | Choice depends on substrate reactivity. Start with HCl or H₂SO₄. PPA is for more challenging cyclizations.[1] | |
| Reaction Time | 2 - 12 hours | Must be determined empirically by monitoring via TLC. | |
| Esterification | Reagent | SOCl₂/MeOH, H₂SO₄/MeOH | SOCl₂ route is often faster and cleaner. Fischer esterification is an equilibrium process. |
| Temperature | 25 - 65 °C | Refluxing in methanol is generally sufficient and safe for the indazole core. | |
| Equivalents (SOCl₂) | 1.2 - 2.0 | Using a slight excess ensures complete conversion of the carboxylic acid to the acid chloride intermediate. |
Visualized Workflows and Logic
To further clarify the process, the following diagrams illustrate the synthetic pathway and a logical approach to troubleshooting.
Caption: Recommended two-step synthetic workflow.
Caption: Troubleshooting logic for low cyclization yield.
References
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
- Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). US20110172428A1.
-
Singh, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
- Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
-
Li, Y., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
-
Gribble, G. (2016). Fischer Indole Synthesis. ResearchGate. Available at: [Link]
- Rousseau, V., & Lindwall, H. G. (1950). The Chemistry of Indazole. I. The Alkylation of Indazole-3-carboxylic Acid and Certain of Its Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051.
-
ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Available at: [Link]
-
Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry, 90, 707-731. Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Bioactivity of Methyl 6-Methyl-1H-Indazole-3-Carboxylate
Welcome to the technical support center for troubleshooting the low bioactivity of methyl 6-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in their biological assays. Here, we will explore potential causes for low or no activity and provide a structured, in-depth approach to identifying and resolving these issues. Our methodology is grounded in scientific principles and field-proven expertise to ensure the integrity of your experimental outcomes.
Introduction: The Indazole Scaffold and The Challenge of Unexplained Inactivity
The indazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, from kinase inhibition to acting as receptor antagonists.[1] However, it is not uncommon for a novel or even a known compound to exhibit lower-than-expected activity in a given assay. This can be due to a multitude of factors, ranging from the physicochemical properties of the compound itself to the intricacies of the biological system it is being tested in. This guide will walk you through a systematic troubleshooting process to uncover the root cause of the low bioactivity of your this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Compound Integrity and Preparation
Question 1: How can I be certain that the compound I am testing is correct and of sufficient purity?
Answer: This is the foundational step in any troubleshooting process. The observed low bioactivity might not be due to the compound's inherent properties, but rather to issues with its identity or purity.
Causality behind this experimental choice: Impurities can have their own biological activities, or they can interfere with the activity of the primary compound. Even seemingly minor impurities can sometimes account for the majority of an observed effect, or conversely, a lack of expected activity. For early in vitro assays, a purity of >95% is generally recommended, while for in vivo studies, this should be >98-99%.[2]
Step-by-Step Protocol for Compound Verification:
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra of your compound. Compare the obtained spectra with a reference spectrum if available, or analyze the shifts and coupling constants to confirm the expected structure of this compound.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the compound, which should correspond to its molecular formula (C₁₀H₁₀N₂O₂).
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity. An ideal HPLC method should show a single major peak for your compound. The peak area of the main component relative to the total peak area will give you the percentage purity.
-
Quantitative NMR (qNMR): This technique can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration.[3]
-
Data Presentation: Purity Analysis Summary
| Analytical Method | Parameter Measured | Acceptance Criteria |
| ¹H and ¹³C NMR | Chemical shifts, coupling constants | Consistent with the structure of this compound |
| HRMS | Exact mass | Matches the theoretical mass of C₁₀H₁₀N₂O₂ |
| HPLC | Peak area percentage | >95% for in vitro assays, >98% for in vivo studies |
| qNMR | Absolute purity | Provides a highly accurate purity value |
Question 2: Could solubility issues be masking the true activity of my compound?
Answer: Absolutely. Poor solubility is a very common reason for low bioactivity in aqueous assay buffers. If your compound precipitates out of solution, its effective concentration at the target site will be significantly lower than the nominal concentration.
Causality behind this experimental choice: For a compound to interact with its biological target (e.g., an enzyme, receptor, or whole cell), it must be in solution. Undissolved particles will not be biologically active. While many organic compounds are initially dissolved in a solvent like DMSO, the final concentration of the organic solvent in the aqueous assay buffer is usually kept low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[4]
Step-by-Step Protocol for Assessing and Improving Solubility:
-
Visual Inspection: Carefully inspect your stock solutions and the final assay wells (under a microscope if possible) for any signs of precipitation (cloudiness, crystals).
-
Kinetic Solubility Assay: This can be performed by preparing a high-concentration stock solution in DMSO and then serially diluting it into your assay buffer. The concentration at which precipitation is first observed is the kinetic solubility limit.
-
Improving Solubility:
-
Solvent Choice: While DMSO is common, other solvents like ethanol or PEG3350 could be tested for better solubilizing your compound.[5]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the assay buffer might improve solubility.
-
Use of Surfactants or Cyclodextrins: In some cases, low concentrations of non-ionic surfactants (e.g., Tween-20) or cyclodextrins can be used to enhance solubility, but these should be used with caution as they can also affect biological systems.[6]
-
Question 3: My compound seems pure and soluble, but what if it's degrading in the assay medium?
Answer: Compound stability is another critical factor. If your compound is not stable under the assay conditions (e.g., in the presence of certain buffer components, at 37°C, or over the duration of the experiment), its concentration will decrease over time, leading to an apparent lack of activity.
Causality behind this experimental choice: The chemical structure of a compound dictates its susceptibility to degradation pathways like hydrolysis or oxidation. Instability can lead to incorrect structure-activity relationships (SAR) and false negatives in screening campaigns.[7]
Step-by-Step Protocol for Stability Assessment:
-
Incubation and Analysis: Incubate your compound in the complete assay buffer (including any cells, enzymes, or other components) under the exact conditions of your experiment (time, temperature, light exposure).
-
Time-Point Sampling: Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of the parent compound remaining at each time point. A significant decrease in the parent compound's peak area over time indicates instability.
Data Presentation: Stability Assessment Summary
| Time (hours) | Parent Compound Remaining (%) | Degradation Products Observed (if any) |
| 0 | 100 | - |
| 2 | [Insert experimental data] | [Describe any new peaks] |
| 4 | [Insert experimental data] | [Describe any new peaks] |
| 8 | [Insert experimental data] | [Describe any new peaks] |
| 24 | [Insert experimental data] | [Describe any new peaks] |
Part 2: Assay-Specific Troubleshooting
Question 4: I've confirmed my compound's integrity. What aspects of my biological assay should I investigate?
Answer: Once you are confident in your compound, the next step is to scrutinize the assay itself. This involves ensuring your controls are working as expected and that the assay conditions are optimal.
Causality behind this experimental choice: Biological assays are complex systems with many variables that can influence the outcome. Proper controls are essential to validate the results of an experiment.[8][9][10]
Troubleshooting Workflow for Biological Assays:
Key Areas to Investigate in Your Assay:
-
Controls:
-
Positive Control: Does your known active compound (positive control) show the expected level of activity? If not, there may be a fundamental issue with your assay system.[8][11]
-
Negative/Vehicle Control: Does your vehicle control (e.g., DMSO) show baseline activity? This is crucial for calculating the percent inhibition or activation.[8][11]
-
-
For Cell-Based Assays:
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (especially mycoplasma).
-
Seeding Density: Optimize the cell seeding density to ensure they are in the logarithmic growth phase during treatment.
-
Incubation Time: Test different incubation times (e.g., 24, 48, 72 hours) to find the optimal window for observing the compound's effect.
-
-
For Enzyme Inhibition Assays:
-
Enzyme and Substrate Concentrations: The concentrations of both the enzyme and substrate are critical. Ensure you are working under conditions that give a linear reaction rate.
-
Buffer Conditions: Verify that the buffer composition, pH, and ionic strength are optimal for the enzyme's activity.
-
Pre-incubation: It may be necessary to pre-incubate the enzyme with your compound before adding the substrate to allow for binding to occur.
-
Question 5: Could my compound be interfering with the assay technology itself?
Answer: Yes, this is a well-known phenomenon often referred to as "assay interference." Some compounds can directly interact with the assay's detection system, leading to false positive or false negative results.
Causality behind this experimental choice: Assay interference can arise from various mechanisms, such as the compound's intrinsic fluorescence or its ability to inhibit a reporter enzyme (e.g., luciferase).[4] It is crucial to run counter-screens to rule out these possibilities.[12]
Common Types of Assay Interference and How to Test for Them:
-
Autofluorescence: In fluorescence-based assays, the compound itself may fluoresce at the excitation/emission wavelengths used for detection.
-
Test: Run the assay with your compound in the absence of the fluorescent probe or substrate.
-
-
Quenching: The compound may absorb light at the excitation or emission wavelength, reducing the detected signal.
-
Test: In a biochemical assay, add the compound after the reaction has completed and see if it reduces the signal.
-
-
Reporter Enzyme Inhibition: In assays that use reporter enzymes like luciferase or β-galactosidase, the compound might directly inhibit the reporter.
-
Test: Run a counter-screen with the purified reporter enzyme and its substrate in the presence of your compound.
-
Part 3: Re-evaluating the Biological Hypothesis
Question 6: I've ruled out issues with my compound and my assay. What's next?
Answer: If you have systematically addressed all the potential technical issues and still observe low bioactivity, it may be time to reconsider the initial biological hypothesis. It's possible that this compound is simply not active against your intended target at the concentrations tested.
A New Lead: Potential Cannabinoid Receptor Activity
It is important to note that the parent scaffold, methyl 1H-indazole-3-carboxylate, has been identified as a synthetic cannabinoid that is a potent activator of the CB2 receptor and also binds to CB1 receptors.[13] Given the structural similarity, it is plausible that this compound also interacts with these receptors.
Recommendations for Further Investigation:
-
Test for Cannabinoid Receptor Activity: If you have access to CB1 and CB2 receptor binding or functional assays, it would be highly informative to test your compound in these systems.
-
Broad Panel Screening: Consider screening your compound against a broader panel of targets (e.g., a kinase panel or a receptor panel) to identify any off-target activities.
-
Target Identification Studies: If the compound shows interesting phenotypic effects in cell-based assays but the target is unknown, you could consider target identification techniques such as Drug Affinity Responsive Target Stability (DARTS) or affinity chromatography-mass spectrometry.[14]
Conclusion
Troubleshooting low bioactivity is a common challenge in drug discovery and chemical biology research. By systematically evaluating the integrity of your compound, the robustness of your assay, and the underlying biological hypothesis, you can uncover the reasons for unexpected results and make informed decisions about the future of your research with this compound.
References
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ChemHelpASAP. (2023, December 1). purity, in vivo toxicity, & clinical trial material. YouTube. [Link]
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PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Diva-Portal.org. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
-
Diva-portal.org. (2024, October 3). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
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van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(Pt 5), 544–558. [Link]
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Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Wang, Y., & Liu, J. (2023). Why 90% of clinical drug development fails and how to improve it?. RSC medicinal chemistry, 14(8), 1399–1402. [Link]
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Baell, J., & Walters, M. A. (2024). Tackling assay interference associated with small molecules. Nature reviews. Chemistry, 8(5), 319–339. [Link]
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Contract Laboratory. (2023, February 26). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. [Link]
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Giorgino, T., Lally, R., & Broo, A. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS medicinal chemistry letters, 3(11), 917–921. [Link]
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ResearchGate. (n.d.). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. [Link]
-
ResearchGate. (2012, August 15). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. [Link]
-
Al-Mulla, H. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC medicinal chemistry, 14(10), 1856–1879. [Link]
-
Quantics Biostatistics. (2024, September 17). Making the most of your bioassay control wells. [Link]
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PharmaState Academy. (n.d.). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS 1. [Link]
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Hieronymus, H., Lamb, J., Ross, K. N., Peng, X. P., Clement, C., Marcotte, R., Diebold, J., Zananiri, F., Tang, H., Mader, C. C., Hal-log, K., Zinda, M., Pollok, B., Choidas, A., Stegmeier, F., & Golub, T. R. (2006). Transcript Profiling and RNA Interference as Tools to Identify Small Molecule Mechanisms and Therapeutic Potential. ACS chemical biology, 1(4), 253–261. [Link]
-
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
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Parnham, M. (2013). What should the medicinal chemist know about pre-clinical drug development?. ResearchGate. [Link]
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Newman, D. J. (2022). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Journal of natural products, 85(3), 670–677. [Link]
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Medikamenter QS. (2025, July 30). Understanding Assay, Purity, and Potency in Analytical Chemistry. [Link]
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Kawai, K., & Fujii, S. (2021). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of medicinal chemistry, 64(18), 13336–13350. [Link]
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Slideshare. (n.d.). Why do compounds still fail once they reach clinical trials. [Link]
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Al-Gousous, J., & Langguth, P. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 16(10), 1438. [Link]
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Di, L., & Kerns, E. H. (2015). Stability challenges in drug discovery. Current opinion in chemical biology, 29, 107–113. [Link]
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Shan, G., Li, Y., Zhang, J., Li, W., & Rossi, J. J. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature biotechnology, 26(8), 933–940. [Link]
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Science Ready. (n.d.). What are Positive and Negative Controls?. [Link]
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IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
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bioRxiv. (2020, September 18). Bioactivity descriptors for uncharacterized compounds. [Link]
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Apollo Scientific. (n.d.). Why High-Purity Biology Reagents Matter for Research Accuracy. [Link]
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Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 22-29. [Link]
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Nature. (2025, August 6). A small molecule enhances RNA interference and promotes microRNA processing. [Link]
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BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them?. [Link]
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Fogel, D. B. (2018). Factors associated with clinical trials that fail and opportunities for improving the likelihood of success: A review. Contemporary clinical trials communications, 11, 156–164. [Link]
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ResearchGate. (n.d.). Causes of failure of compounds in the drug development process. [Link]
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Stanford University. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. [Link]
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Thomas, S. (2020, March 2). Stability Testing: The Crucial Development Step. Pharmaceutical Technology. [Link]
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
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ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
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Oreate AI Blog. (2026, January 15). Understanding Positive and Negative Controls in Experiments. [Link]
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National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
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MDPI. (2026, January 23). The Exceptional Solubility of Cyclic Trimetaphosphate in the Presence of Mg2+ and Ca2+. [Link]
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Pharmaguideline. (2017, May 1). Importance of Negative and Positive Controls in Microbial Analysis. [Link]
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Technical Support Center: Purification of Methyl 6-methyl-1H-indazole-3-carboxylate
Welcome to the technical support center for the purification of methyl 6-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important indazole derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
Introduction to Purification Challenges
The purification of this compound can be a nuanced process, primarily due to the potential for the formation of closely related impurities during its synthesis. The most significant challenge often arises from the non-selective methylation of the indazole ring, leading to the formation of a regioisomeric impurity, the N2-methylated product, alongside the desired N1-methylated compound. The structural similarity of these isomers can make their separation difficult. Other potential impurities include unreacted starting materials and side-products from the synthesis of the 6-methyl-1H-indazole-3-carboxylic acid precursor.
This guide will provide detailed protocols and troubleshooting advice for the most common purification techniques: recrystallization and column chromatography, as well as analytical methods for purity assessment.
Troubleshooting Guide
Problem 1: My final product shows two spots on TLC with very similar Rf values, suggesting the presence of an isomeric impurity.
Cause: This is a classic indication of the presence of both the desired N1-methylated product (this compound) and the N2-methylated regioisomer. The formation of the N2-isomer is a common side reaction during the methylation of the indazole nitrogen. The ratio of these isomers is highly dependent on the reaction conditions, such as the base and solvent used.[1][2]
Solution Workflow:
Caption: Decision workflow for separating isomeric impurities.
Detailed Steps:
-
Optimize the Synthesis (Preventive Measure):
-
The most effective way to deal with the N2-isomer is to minimize its formation. The regioselectivity of N-alkylation of indazoles is highly influenced by the reaction conditions.
-
Base and Solvent Selection: Using a combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor the formation of the N1-alkylated product for similar indazole esters.[2] In contrast, conditions like potassium carbonate in DMF can lead to mixtures of N1 and N2 isomers.[1]
-
Cation Chelation: The preference for N1 alkylation with NaH in THF is attributed to the formation of a chelate between the sodium cation, the N2 nitrogen, and the carbonyl oxygen of the ester group, which sterically hinders the approach of the methylating agent to the N2 position.[1]
-
-
Purification by Recrystallization:
-
For separating existing isomeric mixtures of indazole derivatives, recrystallization from a mixed solvent system can be effective. A patent for separating substituted indazole isomers suggests using mixtures of solvents like acetone/water, ethanol/water, or methanol/water.[3]
-
Protocol for Recrystallization Solvent Screening:
-
Place a small amount of the impure solid (10-20 mg) into several test tubes.
-
To each tube, add a different solvent or solvent mixture (e.g., isopropanol, ethanol/water, ethyl acetate/hexane, toluene).
-
Heat the tubes to the boiling point of the solvent to dissolve the solid. If it dissolves readily in the cold solvent, that solvent is not suitable for recrystallization.
-
The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe which solvent system yields a good crop of crystals. The desired N1-isomer and the N2-isomer may have different solubilities, allowing for their separation.
-
-
-
Purification by Column Chromatography:
-
If recrystallization is not effective, flash column chromatography is the next method of choice.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. For similar compounds, a gradient of 0-70% ethyl acetate in hexane has been used effectively.[1]
-
Protocol:
-
Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase.
-
Load the solution onto a silica gel column.
-
Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.
-
Monitor the fractions by TLC to identify and combine the fractions containing the pure desired product. The two isomers should elute at slightly different retention times.
-
-
Problem 2: The reaction is incomplete, and I have a significant amount of the starting material (6-methyl-1H-indazole-3-carboxylic acid) in my crude product.
Cause: This issue can arise from incomplete esterification or methylation, or hydrolysis of the ester product during workup.
Solution:
-
Drive the Reaction to Completion:
-
Esterification: If preparing the methyl ester from the carboxylic acid, ensure an excess of methanol and a catalytic amount of a strong acid (e.g., sulfuric acid) are used, with heating under reflux to drive the equilibrium towards the product.
-
Methylation: For the N-methylation step, ensure at least a stoichiometric amount of the methylating agent (e.g., methyl iodide, dimethyl sulfate) and the base are used. Using a slight excess of the methylating agent can be beneficial.
-
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water can quench the base and hydrolyze the ester.
-
Workup Procedure: During the aqueous workup, avoid strongly basic or acidic conditions for prolonged periods to prevent hydrolysis of the methyl ester. A wash with a saturated sodium bicarbonate solution is generally acceptable for neutralizing acid, but extended contact should be avoided.
Problem 3: Low yield after purification.
Cause: Low yields can be due to incomplete reactions, product degradation, or losses during purification steps.
Solution:
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion before starting the workup.
-
Purification Losses:
-
Recrystallization: Avoid using too much solvent during recrystallization, as this will reduce the recovery of the product. Ensure the solution is fully saturated at the boiling point. When washing the collected crystals, use a minimal amount of ice-cold solvent.
-
Column Chromatography: Ensure careful collection and analysis of fractions to avoid discarding fractions containing the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
A1: The most common impurities are:
-
Methyl 6-methyl-2H-indazole-3-carboxylate (N2-isomer): This is the most challenging impurity to remove due to its structural similarity to the desired product.[1][2]
-
6-methyl-1H-indazole-3-carboxylic acid: The unreacted starting material or a product of hydrolysis.
-
Unreacted Methylating Agent and its By-products: For example, if methyl iodide is used, residual iodide salts may be present.
-
Impurities from the Synthesis of the Indazole Core: Depending on the synthetic route to 6-methyl-1H-indazole, other related heterocyclic by-products could be present.
Q2: What is a good starting point for an HPLC method to check the purity of my compound?
A2: A reverse-phase HPLC method is generally suitable for this type of aromatic compound. Based on methods used for similar indazole derivatives, the following conditions are a good starting point:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 280 nm, to be determined by a UV scan).
This method should be capable of separating the N1 and N2 isomers, as well as other potential impurities.
Q3: What are the general solubility properties of this compound?
A3: While specific solubility data is not widely published, based on its structure and data for similar compounds, the following can be inferred:
-
Good Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, THF, DMF, DMSO.
-
Moderate to Low Solubility: Methanol, Ethanol, Isopropanol.
-
Poor Solubility: Hexane, Heptane, Water.
A summary of predicted and reported solubility for related compounds is provided in the table below.
| Solvent | Predicted/Reported Solubility of Indazole Esters | Polarity Index |
| Dichloromethane | Good | 3.1 |
| Ethyl Acetate | Good | 4.4 |
| Acetone | Good | 5.1 |
| Methanol | Slightly Soluble | 5.1 |
| Ethanol | Slightly Soluble | 4.3 |
| Hexane | Poor | 0.1 |
| Water | Poor | 10.2 |
Polarity index values are for general reference.
It is always recommended to perform solubility tests with your specific batch of material to determine the optimal solvents for purification.
Q4: How can I confirm the identity of the N1 and N2 isomers?
A4: The most definitive method for distinguishing between the N1 and N2 isomers is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC).[2]
-
For the N1-isomer: A correlation is expected between the N1-methyl protons and the C7a carbon of the indazole ring.
-
For the N2-isomer: A correlation is expected between the N2-methyl protons and the C3 carbon of the indazole ring.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Choose an appropriate solvent or solvent mixture based on solubility tests.
-
In a flask, add the crude solid and a small amount of the chosen solvent.
-
Heat the mixture to boiling with stirring.
-
Add more hot solvent portion-wise until the solid just dissolves. Avoid adding a large excess of solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: General Procedure for Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica with the adsorbed product to the top of the column.
-
Begin eluting the column with the low-polarity mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase according to a predetermined gradient.
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
References
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Method for separating and purifying substituted indazole isomers.
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 6-methyl-1H-indazole-3-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of methyl 6-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Our goal is to provide field-proven insights and practical solutions to overcome common synthetic challenges, particularly the prevention of side reactions that can compromise yield and purity. This document is structured as a dynamic resource, combining in-depth troubleshooting guides with frequently asked questions and validated protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Q1: My reaction of 6-methyl-indole with a nitrosating agent results in a low yield of the desired 6-methyl-1H-indazole-3-carboxaldehyde precursor and a lot of deep red-colored impurities. What is happening and how can I fix it?
A1: Probable Cause & Mechanism
This is a classic and frequently encountered problem in the synthesis of indazole-3-carboxaldehydes from indole precursors. The issue stems from a competitive side reaction where the starting indole, which is nucleophilic, attacks a reactive oxime intermediate generated during the reaction.[1] This leads to the formation of highly colored dimeric byproducts, significantly reducing the yield of your desired product.[1][2]
The reaction proceeds through the nitrosation of the C3 position of the indole. The desired pathway involves ring-opening followed by recyclization to form the indazole ring.[1] However, the intermediate is susceptible to nucleophilic attack by another molecule of the electron-rich indole, leading to the undesired dimer.
dot
Caption: Desired vs. side reaction pathways in indole nitrosation.
Solutions & Preventative Measures:
-
Control Reagent Addition: The rate of the side reaction is highly dependent on the concentration of the reactive intermediates. Therefore, perform a slow, dropwise addition of the acid to the mixture of 6-methyl-indole and sodium nitrite.[1] This maintains a low steady-state concentration of the key intermediate, favoring the intramolecular ring-opening over the intermolecular dimerization.
-
Temperature Management: Maintain strict temperature control, typically between 0-5°C, during the acid addition. Excursions to higher temperatures can accelerate the undesired dimerization reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as argon or nitrogen. This prevents the formation of reactive nitrogen oxide species (like NO₂) in the presence of oxygen, which can lead to other unwanted side reactions.[1]
-
Solvent Choice: While various solvents can be used, a mixture of water and an alcohol like tert-butanol can be effective. The solvent system should be chosen to ensure adequate solubility of the starting material while facilitating the desired reaction pathway.
Q2: I am attempting a synthesis via a phenylhydrazone cyclization, but my TLC analysis shows a significant amount of the starting hydrazone even after prolonged heating. How can I drive the cyclization to completion?
A2: Probable Cause & Mechanism
The intramolecular cyclization of a phenylhydrazone to form the indazole ring is a key step in many synthetic routes.[3] This reaction is typically acid-catalyzed and requires sufficient thermal energy to overcome the activation barrier. Incomplete conversion suggests either insufficient catalysis, inadequate temperature, or steric hindrance issues. Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent for this transformation, as it promotes the necessary electrophilic aromatic substitution.[4]
Solutions & Preventative Measures:
-
Catalyst and Conditions: If using PPA, ensure it is fresh and properly mixed to form a homogenous paste with the hydrazone. The temperature is critical; reactions are often run at 100-150°C.[4] Cautiously increasing the temperature in increments of 10°C may improve the conversion rate.
-
Alternative Catalysts: If PPA is ineffective or leads to decomposition, consider other acidic conditions. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a powerful alternative. In some cases, palladium-catalyzed intramolecular C-N bond formation can be a milder and more efficient method for cyclization, particularly for substrates with sensitive functional groups.[2]
-
Reaction Monitoring: Continue to monitor the reaction by TLC. If the reaction stalls (i.e., the ratio of starting material to product ceases to change over time), it is unlikely that simply extending the reaction time at the same temperature will be effective. A change in conditions (temperature or catalyst) is required.
Q3: I am losing a significant portion of my final product, this compound, during the aqueous workup. I suspect ester hydrolysis. How can I prevent this?
A3: Probable Cause & Mechanism
The methyl ester at the C3 position is susceptible to hydrolysis under both strongly acidic and strongly basic conditions. During workup, quenching the reaction with a strong base (like NaOH or KOH) or washing with a strong acid can cleave the ester, converting your desired product back into the less soluble carboxylic acid, which may then be lost to the aqueous layer or precipitate out, complicating purification.
Solutions & Preventative Measures:
-
Mild Basic Wash: Instead of using strong bases like sodium hydroxide, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for neutralization and washing.[5][6] Sodium bicarbonate is sufficiently basic to neutralize residual acid catalysts but is generally not strong enough to cause rapid ester hydrolysis at room temperature.
-
Avoid Strong Acids: When performing extractions, avoid washing the organic layer containing the ester with strong acids. If an acid wash is necessary to remove basic impurities, use a dilute solution (e.g., 1N HCl) and minimize the contact time.
-
Temperature Control: Perform all aqueous workup steps at room temperature or below. Hydrolysis rates are significantly reduced at lower temperatures.
-
Efficient Processing: Do not let biphasic mixtures sit for extended periods. Complete the extraction, washing, drying, and solvent removal steps efficiently to minimize the product's contact time with aqueous acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and commonly cited synthetic route for preparing this compound?
A1: A highly effective and well-documented three-step sequence starting from commercially available 6-methyl-indole is considered a robust approach.[1][6]
dot
Caption: Common three-step synthetic workflow.
This pathway involves:
-
Nitrosation: Conversion of 6-methyl-indole to 6-methyl-1H-indazole-3-carboxaldehyde.
-
Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid.
-
Esterification: Conversion of the carboxylic acid to the final methyl ester product.
This route is advantageous because the intermediates are typically crystalline solids that are easily purified, and the reactions are generally high-yielding when side reactions are properly controlled.
Q2: How should I best purify the final product and its intermediates?
A2: A combination of column chromatography and recrystallization is typically employed.
-
Intermediates: The aldehyde and carboxylic acid intermediates are often purified by recrystallization or by slurrying in an appropriate solvent to remove impurities.
-
Final Product: The final methyl ester can be purified by flash column chromatography on silica gel, often using a gradient of ethyl acetate in petroleum ether or hexanes as the eluent.[6] Following chromatography, recrystallization from a suitable solvent system (e.g., isooctane or a mixture of ethyl acetate and hexanes) can be used to obtain a product of high analytical purity.[7]
Q3: Can I perform the oxidation and esterification in a one-pot procedure?
A3: While one-pot procedures are attractive for process efficiency, they can be challenging for this specific sequence. The conditions required for the oxidation of the aldehyde (e.g., using sodium chlorite with a scavenger[6]) are often incompatible with direct esterification. The presence of water and buffers from the oxidation step would interfere with acid-catalyzed esterification. A sequential approach with isolation and purification of the carboxylic acid intermediate is more reliable and generally leads to a cleaner final product.
Key Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment and optimization based on their specific laboratory conditions.
Protocol 1: Synthesis of 6-Methyl-1H-indazole-3-carboxaldehyde
This protocol is adapted from principles described in the literature.[1][6]
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 6-methyl-indole (1.0 equiv) and a 1:1 mixture of tert-butanol and water.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.5 equiv) in a minimal amount of water. Add this solution to the reaction flask.
-
Prepare a solution of 3M hydrochloric acid (HCl). Add the HCl solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Monitor the consumption of the starting material by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Oxidation to 6-Methyl-1H-indazole-3-carboxylic Acid
This protocol is based on a standard Pinnick oxidation.[6]
-
Dissolve the 6-methyl-1H-indazole-3-carboxaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution. 2-methyl-2-butene acts as a chlorine scavenger.
-
In a separate flask, dissolve sodium chlorite (NaClO₂, 5.0 equiv) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC, typically 2-4 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.
-
Acidify the aqueous layer with 1N HCl to a pH of ~2-3 to precipitate the carboxylic acid.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Protocol 3: Esterification to this compound
This protocol describes a classic Fischer esterification.[8]
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Fischer Esterification | Methanol (solvent), H₂SO₄ (cat.), Reflux | Inexpensive, simple setup | Requires reflux, long reaction times, strongly acidic |
| Methyl Iodide | NaH, DMF then CH₃I | Milder conditions for some substrates | NaH is pyrophoric, CH₃I is toxic |
| Coupling Agents | EDC, HOBt, DIPEA, Methanol | Very mild, high yielding | Expensive reagents, more complex workup |
Detailed Fischer Esterification Protocol:
-
Suspend 6-methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in methanol (used as both reagent and solvent).
-
Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 equiv) as a catalyst.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to the residue to neutralize the acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester.
-
Purify by column chromatography or recrystallization as needed.
References
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Baron, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12542. [Link]
-
Sharma, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Li, J-H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4783. [Link]
-
The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). | Request PDF - ResearchGate. [Link]
-
Indazole synthesis - Organic Chemistry Portal. [Link]
-
The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. [Link]
-
1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH. [Link]
-
Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate) - PrepChem.com. [Link]
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. 3-Methyl-1H-indazole-6-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Assay Protocols for Methyl 6-Methyl-1H-indazole-3-carboxylate
Welcome to the technical support center for refining assay protocols for methyl 6-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the analytical methodologies for this compound. Here, we address common challenges and provide robust, self-validating protocols to ensure the accuracy and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the primary challenges in the HPLC analysis of this compound?
A1: The primary challenges often revolve around the compound's aromatic and heterocyclic nature. These can lead to issues such as poor peak shape (tailing) due to interactions with residual silanols on the HPLC column, potential for on-column degradation, and difficulties in achieving baseline separation from structurally similar impurities. Furthermore, its solubility can be limited in highly aqueous mobile phases, necessitating careful solvent selection for both sample preparation and the mobile phase itself.
Q2: Which analytical techniques are most suitable for the characterization and quantification of this compound?
A2: For quantification, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry standard. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable. Quantitative NMR (qNMR) can also be employed as a primary analytical method for determining purity without the need for a reference standard of the same compound.
Q3: My HPLC chromatogram shows significant peak tailing. What is the likely cause and how can I fix it?
A3: Peak tailing for nitrogen-containing heterocyclic compounds like indazoles is often caused by secondary interactions between the basic nitrogen atoms and acidic silanol groups on the silica-based column packing. To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Operate the mobile phase at a pH that ensures the analyte is in a single ionic form (preferably neutral or fully protonated). For indazoles, a slightly acidic mobile phase (pH 3-4) often yields better peak shapes.
-
Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active sites on the stationary phase.
-
Column Selection: Employ a column with high-purity silica and effective end-capping to minimize the presence of accessible silanol groups.
Q4: I am observing extraneous peaks in my chromatogram. What are the possible sources?
A4: Extraneous peaks, often referred to as "ghost peaks," can originate from several sources:
-
Contaminated Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared buffers.
-
Sample Carryover: An inadequate needle wash program in your autosampler can lead to carryover from a previous, more concentrated sample.
-
Late Eluting Compounds: A previous injection may have contained strongly retained compounds that are eluting in a subsequent run. A gradient with a thorough column wash at the end is recommended.
-
Degradation: The compound may be degrading in the sample solvent or on the column. Assess the stability of your sample solution over time.
Section 2: Stability-Indicating HPLC Method Development and Validation
A stability-indicating method is crucial as it can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[1]
Proposed HPLC Method Parameters
The following method is a robust starting point for the analysis of this compound and should be validated according to ICH guidelines.[2][3]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B | A gradient elution is necessary to separate the main peak from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better peak shape and reproducible retention times. |
| Detection Wavelength | 280 nm (or as determined by UV scan) | Indazole derivatives typically have strong UV absorbance in this region. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overload. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures good solubility and compatibility with the mobile phase. |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the HPLC method by generating potential degradation products.[1][4]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
The HPLC method should be able to resolve the main peak of this compound from all degradation products.
HPLC Troubleshooting Guide
Caption: A troubleshooting decision tree for common HPLC issues.
Section 3: Spectroscopic Analysis
NMR Spectroscopy
¹H and ¹³C NMR are critical for confirming the structure of this compound and identifying impurities.
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
Expected ¹H NMR Signals (based on similar structures):
-
Aromatic Protons: Several signals in the range of 7.0-8.5 ppm, showing characteristic splitting patterns for the substituted benzene ring.
-
-OCH₃ (Ester): A singlet around 3.9 ppm.
-
-CH₃ (on ring): A singlet around 2.5 ppm.
-
N-H (Indazole): A broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
Expected ¹³C NMR Signals:
-
C=O (Ester): A signal in the range of 160-170 ppm.
-
Aromatic Carbons: Multiple signals between 110-150 ppm.
-
-OCH₃ (Ester): A signal around 52 ppm.
-
-CH₃ (on ring): A signal around 21 ppm.
qNMR Considerations: For accurate quantification, ensure a long relaxation delay (at least 5 times the longest T₁ of the protons of interest) and use a certified internal standard.[5]
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation information for structural elucidation.
Ionization Technique: Electrospray ionization (ESI) is generally suitable for indazole derivatives.
Expected Molecular Ion:
-
[M+H]⁺: For this compound (C₁₀H₁₀N₂O₂), the expected m/z would be approximately 191.08.
Potential Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) from the ester.
-
Loss of the entire methoxycarbonyl group (-COOCH₃).
-
Cleavage of the indazole ring system.
Section 4: Experimental Workflows
Sample Preparation Workflow for HPLC Analysis
Caption: A standard workflow for preparing samples for HPLC analysis.
Workflow for Method Validation according to ICH Q2(R2)
Caption: A workflow outlining the key stages of HPLC method validation.
References
- U.S. Patent No. US20040248960A1. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. [Link]
-
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Validation & Comparative
A Comparative Guide to Indazole-3-Carboxylate Derivatives for Drug Discovery Professionals
Executive Summary
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth comparison of methyl 6-methyl-1H-indazole-3-carboxylate against other key indazole derivatives. We will dissect the structure-activity relationships (SAR), comparative biological activities, and synthetic strategies pertinent to this class of molecules. While specific experimental data on the 6-methyl derivative is limited in public literature, we will extrapolate its potential properties based on well-established SAR principles within the indazole family, particularly from kinase inhibitor research. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically leverage indazole-3-carboxylate and its analogues in their research endeavors.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
Indazole (also known as benzopyrazole) is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring.[3] This nucleus exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] The versatility of the indazole ring, which can act as a bioisostere for indole, allows it to engage in a wide range of biological interactions, making it a critical pharmacophore.[2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, anti-HIV, and antibacterial properties.[1][4] This has led to the development of numerous successful drugs, such as the anti-cancer kinase inhibitor Axitinib and the 5-HT3 antagonist Granisetron, underscoring the scaffold's therapeutic significance.[3]
Profile of the Core Moiety: Methyl 1H-Indazole-3-Carboxylate
Methyl 1H-indazole-3-carboxylate serves as a fundamental building block for the synthesis of more complex, biologically active molecules. Its chemical structure features the stable 1H-indazole core with a methyl ester group at the 3-position, a key site for chemical modification.
Table 1: Physicochemical Properties of Methyl 1H-Indazole-3-carboxylate
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [5] |
| Molecular Weight | 176.17 g/mol | [5] |
| Melting Point | 162-163 °C | [6] |
| Appearance | White to Off-White Solid | [6] |
| Solubility | Slightly soluble in Chloroform, Methanol | [6] |
| CAS Number | 43120-28-1 | [5] |
Synthetic Strategies
The synthesis of the indazole-3-carboxylate core can be achieved through several established routes. A common and effective method involves the [3+2] cycloaddition of arynes with diazo compounds, such as ethyl diazoacetate. This approach offers a direct route to the indazole ring system.
Biological Activity Profile
While primarily valued as a synthetic intermediate, methyl 1H-indazole-3-carboxylate and its direct parent acid are not devoid of biological relevance. Studies have suggested potential anti-inflammatory and anti-cancer activities.[7] Furthermore, certain derivatives have been investigated as synthetic cannabinoids, acting as potent activators of the CB2 receptor.[8] However, its principal role remains as a versatile scaffold for derivatization into more potent and specific therapeutic agents.
Comparative Analysis of Key Indazole Derivatives
The biological activity of an indazole derivative is exquisitely sensitive to the nature and position of its substituents. Here, we compare the focal compound with other key analogues to understand these relationships.
The Subject of Inquiry: this compound
Direct experimental data for this compound is not extensively available. However, we can infer its likely properties by examining SAR trends from related series, particularly kinase inhibitors.
-
Predicted Impact of the 6-Methyl Group:
-
Steric and Electronic Effects: The addition of a methyl group at the C6 position introduces a small, lipophilic, and electron-donating group onto the benzene ring. In the context of enzyme inhibition, this substituent can probe hydrophobic pockets within a target's active site.
-
Kinase Inhibition Context: In many kinase inhibitor scaffolds, substitutions at the C5 and C6 positions of the indazole ring are crucial for potency and selectivity.[9][10] For example, in VEGFR-2 inhibitors, the presence of hydrophobic groups on the indazole ring can influence binding interactions.[9] The 6-methyl group could potentially enhance binding affinity if a corresponding hydrophobic pocket exists, or conversely, cause a steric clash that reduces activity.
-
Metabolic Stability: The methyl group may influence the metabolic profile of the compound, potentially blocking a site of aromatic oxidation and altering its pharmacokinetic properties.
-
Regioisomeric Comparison: 1H- vs. 2H-Indazole Derivatives
The position of the non-bridgehead nitrogen atom (N1 vs. N2) is a critical determinant of a molecule's three-dimensional shape and its resulting biological activity.
-
Synthetic Control: Synthesizing a specific N1 or N2 regioisomer can be challenging but is crucial for optimizing drug properties.[2] Various synthetic methods have been developed to selectively target each position.[11][12]
-
Structural Impact: N-alkylation at the N1 versus the N2 position directs the substituent vector in a different direction relative to the core scaffold. This profoundly affects how the molecule presents its pharmacophoric features to a biological target, often leading to dramatically different activities or target selectivities.
Functional Group Modification at C3: Carboxylates vs. Carboxamides
Converting the C3-methyl ester to a C3-carboxamide is a common synthetic step that can unlock entirely new biological activities. The amide bond provides a hydrogen bond donor and acceptor, fundamentally changing the molecule's interaction profile.
-
Case Study: CRAC Channel Blockers: A compelling example is the development of indazole-3-carboxamides as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a target for inflammatory diseases.[13][14] Structure-activity relationship studies revealed that the specific regiochemistry of the amide linker is absolutely critical. The indazole-3-carboxamide scaffold actively inhibits calcium influx and stabilizes mast cells with sub-micromolar IC₅₀ values.[13] In stark contrast, its "reverse" amide isomer is completely inactive, demonstrating the crucial role of the linker's orientation in target engagement.[14]
Experimental Protocols and Methodologies
To ensure scientific integrity, the following protocols are provided as self-validating systems, grounded in established chemical principles.
Protocol 4.1: General Synthesis of Indazole-3-Carboxamides via Amide Coupling
This protocol describes the conversion of the parent indazole-3-carboxylic acid to a desired amide derivative. The choice of coupling reagents like EDC and HOBt is crucial for forming the amide bond efficiently while minimizing racemization and other side reactions.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Desired primary or secondary amine (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve 1H-Indazole-3-carboxylic acid (1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add HOBt (1.2 eq), EDC·HCl (1.2 eq), and TEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., 10% Methanol in Chloroform or Ethyl Acetate).
-
Combine the organic layers and wash sequentially with 10% NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure indazole-3-carboxamide.[15]
Protocol 4.2: Representative In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to assess the inhibitory potential of indazole derivatives against a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction, where a lower ATP level corresponds to higher kinase activity.
Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed. The addition of a luciferase-based reagent results in a luminescent signal that is inversely proportional to the kinase activity.
Procedure:
-
Prepare a serial dilution of the test indazole compound in an appropriate buffer (e.g., DMSO).
-
In a 96-well or 384-well plate, add the kinase, the specific substrate peptide for that kinase, and the ATP solution.
-
Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified reaction time (e.g., 60 minutes) to allow the kinase-catalyzed phosphorylation to occur.
-
Stop the reaction and add a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells (if applicable) and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by plotting the inhibition data against the log of the inhibitor concentration.
Data Summary and Future Outlook
The functionalization of the indazole scaffold provides a powerful platform for tuning biological activity. The C3 position is particularly amenable to modifications that can drastically alter a compound's therapeutic profile.
Table 2: Comparative Summary of Indazole Derivatives
| Derivative Class | Key Structural Feature | Primary Biological Profile / Role | Key SAR Insight |
| Methyl 1H-Indazole-3-carboxylate | C3-Ester | Synthetic Intermediate, Precursor | Foundational scaffold; ester is a key handle for derivatization. |
| This compound | C6-Methyl on Benzene Ring | Predicted Kinase Inhibitor / Modulator | Lipophilic C6-substituent can probe hydrophobic pockets and alter pharmacokinetics. |
| 2H-Indazole Derivatives | N2-Substitution | Varies (often distinct from 1H) | Regioisomerism dramatically alters molecular shape and target interaction. |
| Indazole-3-carboxamides | C3-Amide Linker | CRAC Channel Blockers, Kinase Inhibitors | Amide provides H-bond donor/acceptor; linker orientation is critical for activity.[13] |
Future Outlook: The indazole-3-carboxylate scaffold and its derivatives remain a fertile ground for drug discovery. Future research will likely focus on exploring novel substitutions on the benzene ring, such as in the case of this compound, to optimize potency and selectivity against a new generation of therapeutic targets. The development of more sophisticated synthetic methodologies to control regio- and stereochemistry will further empower chemists to unlock the full potential of this remarkable privileged scaffold.
References
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Cai, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
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Yadav, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]
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Castillo, J. C., et al. (2018). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available at: [Link]
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Bakowski, D., et al. (2021). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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comparative analysis of different synthetic routes to methyl 6-methyl-1H-indazole-3-carboxylate
A Comparative Guide to the Synthetic Strategies for Methyl 6-Methyl-1H-indazole-3-carboxylate
This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its rigid, bicyclic scaffold serves as a bioisostere for indole and is a key structural motif in a range of pharmacologically active agents, including kinase inhibitors for oncology and treatments for neurological disorders.[1][2][3] The strategic placement of substituents on the indazole core is critical for modulating biological activity, making the efficient and regioselective synthesis of derivatives like the title compound a subject of significant interest for researchers in drug development.
This guide provides an in-depth comparative analysis of three distinct and prominent synthetic routes to this compound. Each pathway is evaluated based on its chemical logic, experimental tractability, and overall efficiency. We will dissect the underlying mechanisms, provide detailed experimental protocols, and offer a critical assessment of the strengths and limitations of each approach to empower researchers in making informed decisions for their specific synthetic campaigns.
Route 1: Multi-step Synthesis via Nitrosation of 6-Methylindole
This classical yet effective route leverages the readily available and commercially accessible 6-methylindole as the starting material. The synthesis proceeds through a three-step sequence involving nitrosative ring expansion, oxidation, and final esterification.
Principle and Mechanism
The core transformation is the conversion of an indole into an indazole-3-carboxaldehyde, a reaction first detailed by Büchi.[1] The process begins with the electrophilic attack of a nitrosonium ion (generated in situ from sodium nitrite and acid) at the electron-rich C3 position of the indole ring. The resulting nitroso-intermediate tautomerizes to an oxime. Subsequent acid-catalyzed hydration at the C2 position triggers a ring-opening event, followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the oxime-derived carbonyl, which, after dehydration, yields the indazole-3-carboxaldehyde.[1] This aldehyde is then selectively oxidized to the corresponding carboxylic acid, which is subsequently esterified to afford the target methyl ester.
Experimental Protocols
Step 1: Synthesis of 6-Methyl-1H-indazole-3-carboxaldehyde
-
To a stirred solution of 6-methylindole (1.0 equiv) in a mixture of glacial acetic acid and water (2:1) at 0 °C, a solution of sodium nitrite (1.2 equiv) in water is added dropwise over 2 hours, ensuring the temperature is maintained below 5 °C.[1]
-
The reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature overnight.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield the crude aldehyde, which can be purified by recrystallization or column chromatography.
Step 2: Oxidation to 6-Methyl-1H-indazole-3-carboxylic acid
-
The 6-methyl-1H-indazole-3-carboxaldehyde (1.0 equiv) is dissolved in a 1:1 mixture of tert-butanol and water.[4]
-
Sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv) are added to the solution.[4]
-
A solution of sodium chlorite (5.0 equiv) in water is added dropwise at room temperature. The reaction is stirred until completion, as monitored by TLC.[4]
-
The reaction is quenched with a saturated aqueous solution of sodium sulfite. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution. The aqueous layer is then acidified with 1 N HCl, leading to the precipitation of the carboxylic acid.[4]
-
The solid is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Esterification to this compound
-
6-Methyl-1H-indazole-3-carboxylic acid (1.0 equiv) is suspended in methanol.
-
A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is added.
-
The mixture is heated to reflux and stirred for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product. Purification is typically achieved by column chromatography or recrystallization.
Visualizing the Pathway: Nitrosation Route
Caption: Synthetic pathway via nitrosation of 6-methylindole.
Critical Analysis
-
Advantages: The primary advantage of this route is the use of a simple, inexpensive, and readily available starting material (6-methylindole). The reactions are generally straightforward to perform using standard laboratory equipment.
-
Disadvantages: This is a multi-step synthesis, which can lead to a lower overall yield compared to more convergent methods. The nitrosation step can sometimes produce side products, necessitating careful purification.[1] The use of sodium nitrite requires acidic conditions, which may not be compatible with sensitive functional groups on more complex indole substrates.
Route 2: [3+2] Cycloaddition of a 4-Methylbenzyne Intermediate
This modern and highly efficient route relies on the powerful [3+2] cycloaddition reaction between an in-situ generated aryne and a diazo compound. It constructs the indazole core in a single, convergent step.
Principle and Mechanism
The reaction involves the generation of a reactive 4-methylbenzyne intermediate from a suitable precursor, such as 2-(trimethylsilyl)-5-methylphenyl trifluoromethanesulfonate. In the presence of a fluoride source like tetrabutylammonium fluoride (TBAF), a benzyne is formed via elimination. This highly electrophilic species is immediately trapped in a [3+2] cycloaddition by methyl diazoacetate. The resulting bicyclic intermediate rapidly aromatizes to furnish the stable 1H-indazole ring system directly.[5][6]
Experimental Protocol
-
A flame-dried, three-necked flask under a nitrogen atmosphere is charged with 2-(trimethylsilyl)-5-methylphenyl trifluoromethanesulfonate (1.0 equiv) and methyl diazoacetate (1.5 equiv).[6]
-
Anhydrous tetrahydrofuran (THF) is added, and the mixture is cooled to -78 °C.
-
A 1 M solution of TBAF in THF (1.8 equiv) is added dropwise over 40 minutes, maintaining the low temperature.[6]
-
After the addition is complete, the reaction is stirred at -78 °C for 1.5 hours and then allowed to warm slowly to room temperature overnight.
-
The reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.[6]
-
The aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford this compound.[6]
Visualizing the Pathway: Aryne Cycloaddition Route
Caption: Convergent synthesis via [3+2] cycloaddition of 4-methylbenzyne.
Critical Analysis
-
Advantages: This is a highly convergent and often high-yielding, single-step route to the indazole core. The reaction conditions are mild, avoiding harsh acids or high temperatures.
-
Disadvantages: The synthesis of the aryne precursor can be multi-step and may require specialized reagents. Methyl diazoacetate is potentially explosive and must be handled with extreme care, which can be a barrier to large-scale synthesis. The cost of the silyl triflate precursor and TBAF is also higher than the reagents used in Route 1.
Route 3: One-Pot Diazotization and Cyclization of a Substituted Aniline
This route offers an elegant and direct one-pot conversion of a specifically substituted aniline derivative into the target indazole. This strategy is highlighted in patent literature for its efficiency and directness.[7]
Principle and Mechanism
The synthesis starts with methyl (2-amino-5-methylphenyl)acetate. This substrate contains all the necessary atoms for the final product, arranged for a facile intramolecular cyclization. The reaction is initiated by treating the aniline with a diazotizing agent, such as sodium nitrite in an acidic medium or an alkyl nitrite. This converts the amino group into a highly reactive diazonium salt. The methylene group adjacent to the ester is sufficiently acidic to be deprotonated under the reaction conditions, forming an enolate or related nucleophile. This nucleophile then attacks the diazonium group in an intramolecular fashion, leading to the formation of the five-membered pyrazole ring and subsequent aromatization to the indazole system.[7]
Experimental Protocol
-
Methyl (2-amino-5-methylphenyl)acetate (1.0 equiv) is dissolved in a suitable solvent such as acetic acid or a mixture of an alcohol and aqueous acid.
-
The solution is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite (1.1 equiv) is added dropwise, keeping the temperature strictly controlled.
-
After the addition is complete, the reaction mixture is stirred at low temperature for a short period (e.g., 30-60 minutes) and then allowed to warm to room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is poured into ice water, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting solid is purified by recrystallization or column chromatography to yield the target compound.[7]
Visualizing the Pathway: Diazotization-Cyclization Route
Caption: One-pot synthesis via diazotization and cyclization.
Critical Analysis
-
Advantages: This is an extremely efficient and atom-economical one-pot reaction. It avoids the handling of hazardous intermediates like diazoacetates and can provide high yields.[7] The operational simplicity makes it potentially attractive for scaling up.
-
Disadvantages: The primary challenge of this route is the availability and synthesis of the starting material, methyl (2-amino-5-methylphenyl)acetate. While accessible, it is not as common as 6-methylindole and may need to be prepared in a separate multi-step sequence, which would reduce the overall efficiency of the process from basic precursors.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Nitrosation of Indole | Route 2: [3+2] Aryne Cycloaddition | Route 3: Diazotization-Cyclization |
| Starting Material | 6-Methylindole | 2-(TMS)-5-methylphenyl triflate | Methyl (2-amino-5-methylphenyl)acetate |
| Number of Steps | 3 | 1 (from aryne precursor) | 1 |
| Key Reagents | NaNO₂, NaClO₂, MeOH, H₂SO₄ | Methyl diazoacetate, TBAF | NaNO₂, Acid |
| Overall Yield | Moderate | High | High |
| Scalability | Good | Poor (due to diazo compound) | Potentially Excellent |
| Safety Concerns | Standard handling of acids | High: Potentially explosive diazoacetate | Standard handling of diazonium salts |
| Cost of Reagents | Low | High | Moderate (depends on SM cost) |
| Atom Economy | Moderate | Good | Excellent |
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific objectives of the research campaign, including scale, budget, and available expertise.
-
For exploratory, small-scale synthesis and academic research, Route 1 (Nitrosation of Indole) is often the most practical choice. Its reliance on a cheap, readily available starting material and standard reagents makes it accessible and cost-effective, despite the moderate overall yield across three steps.
-
For rapid access to analogs where efficiency and yield are paramount, Route 2 ([3+2] Aryne Cycloaddition) is an excellent, albeit more expensive, option. Its convergent nature delivers the product in a single, high-yielding step. However, this route is best suited for laboratories equipped to handle potentially hazardous diazo compounds safely.
-
For process development and large-scale synthesis, Route 3 (Diazotization-Cyclization) presents the most promising strategy. Its one-pot, atom-economical design is ideal for industrial applications. The primary investment for this route would be in establishing a reliable and cost-effective synthesis of the required (2-amino-5-methylphenyl)acetate starting material.
By understanding the distinct advantages and challenges of each pathway, researchers can strategically select the most appropriate method to efficiently synthesize this valuable heterocyclic intermediate for their drug discovery and development programs.
References
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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- Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12221-12228. DOI:10.1039/C8RA01546E
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- 7. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
A Researcher's Guide to the Cross-Validation of Methyl 6-Methyl-1H-indazole-3-carboxylate Activity in Diverse Cancer Cell Lines
This guide provides a comprehensive framework for researchers and drug development professionals to conduct a thorough cross-validation of the biological activity of methyl 6-methyl-1H-indazole-3-carboxylate. While this compound is recognized as a key intermediate in the synthesis of potent kinase inhibitors, its intrinsic cellular activity is less characterized. This document outlines a systematic approach to evaluate its potential as a cytotoxic agent across a panel of cancer cell lines, grounded in established scientific protocols and best practices.
The experimental design detailed herein is built on the principles of scientific integrity, ensuring that the generated data is robust, reproducible, and allows for meaningful comparisons. We will delve into the rationale behind the selection of cell lines, the choice of assays, and the interpretation of potential outcomes, providing a self-validating system for your investigation.
Experimental Rationale and Design
The foundational hypothesis for this investigation is that this compound may possess intrinsic anti-proliferative or cytotoxic activity, potentially through the inhibition of key cellular kinases, given its prevalence as a scaffold in kinase inhibitor synthesis. A cross-validation study is crucial to determine the breadth and specificity of this activity.
Our experimental workflow is designed to first screen for general cytotoxicity, then to delineate the mechanism of cell death, and finally to probe a potential molecular target.
Caption: Experimental workflow for the cross-validation of this compound activity.
Cell Line Selection: A Diverse Panel for Broad Insights
To ascertain the spectrum of activity, a panel of cell lines from diverse tissue origins is recommended. This allows for the identification of potential tissue-specific sensitivities. For this guide, we will consider three commonly used and well-characterized cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line. It is estrogen receptor (ER)-positive and serves as a model for hormone-responsive breast cancer.
-
A549: A human lung carcinoma cell line. It is a model for non-small cell lung cancer and is known for its resistance to certain chemotherapeutics.
-
HCT116: A human colon cancer cell line. It is characterized by its microsatellite instability and is a common model for colorectal cancer studies.
This selection provides a preliminary screen across three of the most common cancer types.
Methodologies and Protocols
The following protocols are foundational for the proposed investigation. It is imperative to maintain consistency in experimental conditions to ensure data comparability.
Cell Culture and Maintenance
All cell lines should be cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. They should be maintained in a humidified incubator at 37°C with 5% CO2.
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the compound-containing media and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Treatment: Treat cells in 6-well plates with this compound at concentrations around the determined IC50 for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Hypothetical Data and Interpretation
To illustrate the expected outcomes of this study, we present the following hypothetical data.
Comparative Cytotoxicity
The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. A lower IC50 value indicates higher potency.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 45.8 |
| HCT116 | Colon Cancer | 8.9 |
Interpretation:
In this hypothetical scenario, HCT116 cells exhibit the highest sensitivity to the compound, followed by MCF-7 and then A549 cells. This suggests a potential selective activity towards colon cancer cells. The higher IC50 in A549 cells could indicate intrinsic resistance mechanisms in this cell line.
Mechanism of Cell Death
The results from the Annexin V/PI staining would elucidate the mode of cell death induced by the compound.
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| HCT116 | Vehicle Control | 2.1 | 1.5 |
| HCT116 | Compound (at IC50) | 25.4 | 10.2 |
| A549 | Vehicle Control | 1.8 | 1.2 |
| A549 | Compound (at IC50) | 8.3 | 4.1 |
Interpretation:
The significant increase in the percentage of early and late apoptotic cells in the HCT116 cell line upon treatment suggests that this compound induces apoptosis in sensitive cells. The more modest increase in apoptosis in A549 cells aligns with its higher IC50 value.
Probing a Hypothetical Mechanism: Kinase Pathway Modulation
Given that indazole scaffolds are common in kinase inhibitors, a logical next step is to investigate the effect of the compound on a key signaling pathway, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Protocol: Western Blot Analysis
Western blotting can be used to assess the phosphorylation status of key proteins in a signaling pathway. A decrease in the phosphorylated form of a protein indicates inhibition of the upstream kinase.
Step-by-Step Protocol:
-
Protein Extraction: Treat sensitive (HCT116) and resistant (A549) cells with the compound for a short duration (e.g., 2-6 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total ERK, phosphorylated ERK (p-ERK), and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Expected Outcome: A dose-dependent decrease in p-ERK levels in HCT116 cells, with a less pronounced effect in A549 cells, would support the hypothesis that the compound's cytotoxic activity is mediated, at least in part, through the inhibition of the MAPK/ERK pathway.
Conclusion and Future Directions
This guide has outlined a systematic and robust approach for the cross-validation of this compound activity in different cancer cell lines. By progressing from broad cytotoxicity screening to mechanistic studies and target validation, researchers can build a comprehensive profile of this compound's biological effects.
The hypothetical data presented herein suggests that the compound may exhibit selective cytotoxicity towards colon cancer cells by inducing apoptosis, potentially through the inhibition of the MAPK/ERK signaling pathway. This framework provides a clear path for future investigations, which could include expanding the cell line panel, conducting in vivo studies in relevant cancer models, and performing kinome-wide profiling to identify its direct molecular targets.
By adhering to these rigorous, self-validating protocols, the scientific community can ensure the generation of high-quality, reproducible data, paving the way for the potential development of novel therapeutic agents.
References
- Title: Preparation of indazole derivatives as protein kinase inhibitors Source: Google Patents URL
-
Title: Synthesis and biological evaluation of 1,5-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones as new ERK2 inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]
A Senior Application Scientist's Guide to Assessing the Selectivity of Methyl 6-Methyl-1H-Indazole-3-Carboxylate
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a viable therapeutic candidate is paved with rigorous characterization. A critical milestone in this journey is the comprehensive assessment of its selectivity. This guide provides an in-depth technical framework for evaluating the selectivity of a novel compound, methyl 6-methyl-1H-indazole-3-carboxylate. While specific experimental data for this particular molecule is not yet publicly available, the indazole scaffold is a well-established pharmacophore in kinase inhibitor discovery.[1][2][3] Therefore, we will proceed with the logical assumption that this compound possesses kinase inhibitory activity.
This guide will not only detail the necessary experimental workflows but also provide a comparative analysis against well-characterized kinase inhibitors, offering a clear perspective on how to interpret the selectivity profile of this novel compound.
The Indazole Scaffold and the Imperative of Selectivity
The indazole core is a privileged structure in medicinal chemistry, forming the basis for numerous kinase inhibitors.[1][4] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer.[5] Consequently, the development of kinase inhibitors has become a cornerstone of modern drug discovery.[6][7]
However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[5][8] A promiscuous inhibitor, one that binds to numerous kinases, can lead to off-target effects and toxicity.[9] Conversely, a highly selective inhibitor may have a narrower therapeutic window or be more susceptible to resistance. Therefore, a thorough understanding of a compound's selectivity profile is paramount for predicting its therapeutic potential and potential liabilities.
Comparative Selectivity Analysis: A Framework for Interpretation
To provide a practical context for interpreting the selectivity data of this compound, we will compare its hypothetical selectivity profile against three well-characterized kinase inhibitors with distinct selectivity profiles:
-
Staurosporine: A natural product known for its potent but broad-spectrum kinase inhibition. It serves as a classic example of a promiscuous inhibitor.[10][11][12]
-
Sunitinib: An FDA-approved multi-targeted kinase inhibitor used in the treatment of various cancers. It is designed to inhibit several receptor tyrosine kinases, including VEGFR and PDGFR.[13][14][15][16]
-
Dasatinib: Another FDA-approved kinase inhibitor, primarily targeting BCR-ABL, but also known to inhibit a broader range of kinases than initially intended.[17][18][19]
The following table presents a hypothetical selectivity profile for this compound, alongside the known profiles of our comparator compounds. This is for illustrative purposes to guide the interpretation of actual experimental results.
| Kinase Target | This compound (Hypothetical % Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) |
| FGFR1 | 95 | 98 | 75 | 88 |
| VEGFR2 | 88 | 99 | 92 | 95 |
| ERK1 | 45 | 92 | 30 | 65 |
| GSK-3β | 75 | 96 | 40 | 70 |
| SRC | 15 | 99 | 60 | 98 |
| ABL1 | 10 | 97 | 55 | 99 |
| CDK2 | 5 | 85 | 15 | 40 |
| p38α | 8 | 90 | 25 | 50 |
Note: Data for Staurosporine, Sunitinib, and Dasatinib are representative of publicly available kinome screening data. The data for this compound is purely hypothetical to illustrate a moderately selective profile for discussion.
Experimental Protocols for Determining Selectivity
A multi-pronged experimental approach is essential for a comprehensive assessment of a compound's selectivity. This involves a broad initial screen followed by more focused biochemical and cell-based assays.
Broad-Panel Kinome Scanning
The initial step in characterizing a novel kinase inhibitor is to assess its activity against a large panel of kinases, a process often referred to as kinome scanning. This provides a global view of the compound's selectivity.
Methodology: KinomeScan™ (DiscoverX-like) Assay
This competitive binding assay measures the ability of a test compound to displace a ligand from the active site of a kinase.
Step-by-Step Protocol:
-
Kinase-Ligand Conjugate Preparation: Recombinant kinases are tagged (e.g., with DNA) and immobilized on a solid support. A proprietary ligand that binds to the active site of the kinase is added.
-
Competition: The test compound, this compound, is added at a fixed concentration (e.g., 1 µM) to the kinase-ligand complex.
-
Equilibration: The mixture is incubated to allow the test compound to compete with the ligand for binding to the kinase.
-
Quantification: The amount of kinase-ligand complex remaining is quantified, typically using quantitative PCR (qPCR) for the DNA tag. A lower signal indicates that the test compound has displaced the ligand and is binding to the kinase.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding.
Caption: Workflow for a competitive binding-based kinome scan.
Biochemical IC50 Determination
For the primary targets and significant off-targets identified in the kinome scan, it is crucial to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each kinase.
Methodology: ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Inhibitor Titration: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate its substrate, producing ADP.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which converts ADP to ATP and uses the newly synthesized ATP to drive a luciferase reaction, generating light.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20]
Caption: Workflow for biochemical IC50 determination using the ADP-Glo™ assay.
Cellular Target Engagement and Downstream Signaling
To confirm that the compound engages its intended target(s) in a cellular context and to assess its impact on downstream signaling pathways, cellular assays are indispensable.
Methodology: Western Blotting for Phospho-Protein Analysis
Western blotting is a widely used technique to detect and quantify the phosphorylation status of specific proteins, providing a readout of kinase activity within the cell.[21]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., one that expresses the target kinase) and treat the cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate. Also, probe a separate blot with an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the effect of the inhibitor on protein phosphorylation.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Conclusion
The comprehensive assessment of a novel compound's selectivity is a cornerstone of modern drug discovery. For this compound, a systematic approach beginning with broad-panel kinome scanning, followed by quantitative biochemical IC50 determination for key targets, and culminating in cell-based assays to confirm target engagement and functional effects, is essential. By comparing its emerging selectivity profile to those of well-characterized inhibitors like Staurosporine, Sunitinib, and Dasatinib, researchers can gain valuable insights into its therapeutic potential and guide its further development. The methodologies outlined in this guide provide a robust framework for this critical evaluation, ensuring that only the most promising and well-characterized candidates advance in the drug discovery pipeline.
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- Wang, C. (2020, October 21). Promiscuous kinase inhibitors: When having more than one partner can be good. Signal Transduction.
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- A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. (2011). ChemMedChem, 6(4), 624-633.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365.
- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2025).
- Zhang, H., et al. (2009). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Molecular & Cellular Proteomics, 8(4), 771-785.
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- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2020). Journal of Medicinal Chemistry, 63(5), 2387-2402.
- A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innov
- Méndez-Lucio, O., et al. (2016). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega, 1(1), 10-20.
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH.
- On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. (2010).
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2012). Bioorganic & Medicinal Chemistry Letters, 22(16), 5288-5291.
- Western Blotting Protocol. (n.d.). Cell Signaling Technology.
- What Makes a Kinase Promiscuous for Inhibitors? (2019). eLife, 8, e43575.
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (2014). Journal of Medicinal Chemistry, 57(21), 9014-9029.
- Selectivity profile of 22c in comparison with that of staurosporine. (n.d.).
- Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. (2015). Journal of Medicinal Chemistry, 59(1), 321-334.
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- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (2009). Drug Metabolism and Disposition, 37(6), 1242-1250.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(23), 5642.
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (2009). Drug Metabolism and Disposition, 37(6), 1242-1250.
- Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. (2021). Computational and Structural Biotechnology Journal, 19, 4596-4609.
- Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities: A Way toward Selective Promiscuity by Design? (2016).
- Western Blotting Guidebook. (n.d.). Azure Biosystems.
- Indazole From Natural Resources And Biological Activity. (2022).
- Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape.
- Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2022). Metabolites, 12(11), 1083.
- Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). Blood, 110(1), 357-365.
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Independent Verification of Methyl 6-Methyl-1H-indazole-3-carboxylate Bioactivity: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the independent verification of the biological activity of methyl 6-methyl-1H-indazole-3-carboxylate. Given the current scarcity of direct experimental data for this specific compound in publicly accessible literature, this document establishes a comparative analysis with structurally related and well-characterized indazole derivatives. By leveraging established protocols and structure-activity relationship (SAR) insights, researchers can effectively probe the potential therapeutic relevance of this molecule.
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and clinical-stage therapeutics.[1] Its derivatives are known to exhibit a wide range of biological activities, including potent inhibition of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2] This guide will focus on the potential of this compound as a kinase inhibitor, drawing comparisons with known indazole-based inhibitors of VEGFR-2, p38 MAPK, and CDK9.
Comparative Analysis of Indazole-Based Kinase Inhibitors
To establish a baseline for evaluating this compound, we will compare the bioactivity of three distinct, well-documented indazole-based kinase inhibitors. The choice of these comparators is deliberate, spanning different kinase families to provide a broad perspective on the potential activity spectrum of the target compound.
Table 1: Comparative Bioactivity of Selected Indazole-Based Kinase Inhibitors
| Compound/Alternative | Target Kinase | IC50 (nM) | Target Cancer Cell Line(s) | Cellular IC50 (µM) | Reference |
| Axitinib (Inlyta®) | VEGFR-2 | 0.2 | - | - | [3] |
| Compound B11 | CDK9 | 7.13 | HCT116, RKO, HT-29 | Not specified | [4] |
| SB203580 (Adezmapimod) | p38α MAPK | 222.44 ± 5.98 | - | - | [5] |
| Compound 11k | p38α MAPK | 3370 ± 240 | - | - | [6] |
| Compound 6o | Not specified | Not specified | K562 (chronic myeloid leukemia) | 5.15 | [1] |
Note: Data for this compound is not currently available in the cited literature. The purpose of this guide is to provide the framework for generating such data.
Structure-Activity Relationship (SAR) Insights: The Significance of the 6-Methyl Group
The primary structural difference between our target compound and the parent methyl 1H-indazole-3-carboxylate is the presence of a methyl group at the 6-position of the indazole ring. In kinase inhibitors, such substitutions can significantly impact activity and selectivity.[7] The 6-position of the indazole ring often extends into the solvent-exposed region of the ATP-binding pocket of kinases. The addition of a small lipophilic group like a methyl moiety can either enhance binding through favorable hydrophobic interactions or cause steric hindrance, depending on the specific topology of the kinase active site. For instance, in the development of some kinase inhibitors, methylation of a core scaffold has been shown to improve both potency and pharmacokinetic properties. Therefore, it is plausible that this compound may exhibit altered potency or a different kinase selectivity profile compared to its unsubstituted counterpart.
Experimental Protocols for Bioactivity Verification
To independently verify the bioactivity of this compound, a tiered approach is recommended, starting with in vitro kinase assays, followed by cell-based assays to assess its effect on cancer cell proliferation, cell cycle, and apoptosis.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase (e.g., VEGFR-2, p38 MAPK, CDK9).
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, p38α, CDK9/cyclin T1)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (this compound) and control inhibitors (e.g., Axitinib, SB203580, Compound B11)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound and control inhibitors in DMSO.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (in kinase assay buffer) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP (at the Km concentration for the specific kinase) to each well.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This assay determines the effect of the test compound on the proliferation and viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, K562, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compound and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader capable of absorbance measurement at 492 nm.[8]
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and control inhibitors for 72 hours.[8]
-
Add 28 µL of MTT solution to each well and incubate for 1.5 hours at 37°C.[8]
-
Remove the medium and add 130 µL of DMSO to dissolve the formazan crystals.[8]
-
Shake the plate for 15 minutes at 37°C.[8]
-
Measure the absorbance at 492 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis by the test compound.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Molecular Context
Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting the experimental data. Below are diagrams representing the experimental workflow and a key signaling pathway potentially modulated by indazole-based inhibitors.
Caption: Experimental workflow for bioactivity verification.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the independent verification and comparative analysis of this compound's bioactivity. While direct experimental data remains to be elucidated, the structural similarity to known potent kinase inhibitors suggests that this compound warrants further investigation. The provided protocols for in vitro and cell-based assays offer a clear path to generating the necessary data to ascertain its therapeutic potential.
Future work should focus on screening this compound against a broad panel of kinases to determine its selectivity profile. Elucidating the co-crystal structure of this compound with its primary target kinase(s) would provide invaluable insights for future structure-based drug design efforts. These studies will be instrumental in determining if this compound or its derivatives represent a promising new avenue for the development of targeted cancer therapies.
References
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- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
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- Yadav, V., & Patel, P. (2022). RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT. World Journal of Pharmaceutical Research, 11(15), 1146-1161.
- Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15695-15707.
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- (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for...
- Construction of N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives; Their Anticancer Activity and Molecular Docking Interactions. (2026).
- Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. (n.d.). RSC Publishing.
- IC50 and percentage of inhibition of VEGF-induced VEGFR-2 activation by indolic compounds.
- MAP kinase p38 alpha Inhibitors (IC50, Ki). (n.d.).
- Pyridinyl-imidazole inhibitors of p38 MAPK.... | Download Scientific Diagram. (n.d.).
- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF. (2025).
- Structures of kinase inhibitors containing an indazole moiety. (n.d.).
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(3), 1311-1316.
- Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (n.d.). PMC - NIH.
- 1H-Indazole-3-Carboxylic Acid Methyl Ester. (n.d.).
- CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib.
- MTT (Assay protocol). (2023). Protocols.io.
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Safety Operating Guide
Personal protective equipment for handling methyl 6-methyl-1H-indazole-3-carboxylate
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for methyl 6-methyl-1H-indazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. As this is a research chemical, a comprehensive toxicological profile is not yet available. Therefore, this guidance is based on a thorough evaluation of safety data from structurally similar indazole derivatives and established best practices for handling potent pharmaceutical compounds.
Hazard Assessment: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, analysis of close structural analogs, such as 1-methyl-1H-indazole-3-carboxylic acid, 5-methyl-1H-indazole-3-carboxylic acid, and methyl 1H-indazole-6-carboxylate, provides a strong basis for a precautionary hazard assessment. The consistent hazard profile across these related compounds suggests that this compound should be handled as a substance that is:
-
Harmful if swallowed: Oral toxicity is a common concern for this class of compounds.
-
A skin and eye irritant: Direct contact may cause redness, pain, and inflammation.
-
A respiratory tract irritant: Inhalation of the powder can lead to irritation of the nose, throat, and lungs.
Given its potential biological activity, it is also prudent to treat this compound as a potentially potent pharmacological agent. The National Research Council's "Prudent Practices in the Laboratory" advises treating all new and untested compounds as potentially toxic.[1]
Table 1: Hazard Profile Based on Structural Analogs
| Hazard Classification | Anticipated for this compound | Rationale based on Analog Data |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Consistent classification for related indazole carboxylates. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | SDS for analogs consistently lists skin irritation. |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | SDS for analogs consistently lists serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of fine powders of analogs is reported to cause respiratory irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals in a laboratory setting.[2][3]
-
Hand Protection: Double-gloving with nitrile gloves is recommended. The outer glove should be removed and disposed of as contaminated waste immediately after handling the compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. For larger quantities or when there is a significant risk of aerosolization, disposable coveralls should be considered.
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[4][5][6][7]
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for mitigating risks when working with potent, powdered compounds.
3.1. Designated Work Area
-
All work with this compound must be conducted in a designated area within a certified chemical fume hood.[8]
-
The work area should be clearly marked with signage indicating the presence of a potent compound.
-
Ensure that a safety shower and eyewash station are readily accessible.
3.2. Weighing and Aliquoting
-
Preparation: Before bringing the compound into the fume hood, decontaminate the work surface. Place a plastic-backed absorbent liner on the balance and the surrounding work area.
-
Weighing: Use a dedicated set of spatulas and weighing boats. Tare the weighing boat on the analytical balance inside the fume hood.
-
Transfer: Carefully transfer the desired amount of the powdered compound to the weighing boat. Avoid any actions that could generate dust.
-
Cleaning: After weighing, carefully clean the spatula with a solvent-moistened wipe. Dispose of the wipe and the weighing boat as contaminated solid waste.
3.3. Solution Preparation
-
Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.
-
Dissolution: Cap the vessel and mix using a vortex or sonicator until the compound is fully dissolved.
-
Transfer: If the solution needs to be transferred, use a pipette or syringe.
3.4. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For a small spill within the fume hood, use absorbent pads to clean the area. Decontaminate the area with a suitable solvent. For a large spill or a spill outside the fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA).[9][10] All waste generated from handling this compound must be treated as hazardous waste.
4.1. Waste Segregation and Collection
-
Solid Waste: All contaminated solid waste, including gloves, wipes, weighing boats, and absorbent pads, must be collected in a designated, labeled hazardous waste container. The container should be a sealable plastic bag or a rigid container with a lid.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. The container should be made of a material compatible with the solvents used.
-
Sharps Waste: Contaminated needles and syringes must be disposed of in a designated sharps container.
4.2. Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including solvents), and the approximate percentages of each component.[11][12]
-
Waste containers should be kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
4.3. Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of any chemical waste down the drain or in the regular trash.[13]
Caption: Hazardous Waste Disposal Workflow.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2010). NIOSH Pocket Guide to Chemical Hazards. DHHS (NIOSH) Publication No. 2010-168. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Siegfried AG. (2023). Safety first: Considerations when formulating high potency compounds. Retrieved from [Link]
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TSI Journals. (2016). Exploration of heterocyclic compounds from bio waste sugars: a Review. Retrieved from [Link]
-
University of New Mexico. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]
-
Aenova Group. (2022). Safe and Efficient Handling of High Potent Drug Products. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Enviro Safetech. (2019). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]
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University of North Carolina at Charlotte. (2020). Laboratory Waste Management Guidelines. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (2016). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Reed College. (n.d.). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2019). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
The National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
ETH Zürich. (2021). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
National Institutes of Health. (2022). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
-
American Chemical Society. (2020). Regulation of Laboratory Waste. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative structure)